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  • Product: Cyclohexanone, 2-(methylamino)-
  • CAS: 53121-35-0

Core Science & Biosynthesis

Foundational

Introduction: The Foundational Role of Cyclohexanone, 2-(methylamino)-

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Arylcyclohexylamines Derived from Cyclohexanone, 2-(methylamino)- In the landscape of neuropharmacology, the arylcyclohexylamine class of compounds holds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Arylcyclohexylamines Derived from Cyclohexanone, 2-(methylamino)-

In the landscape of neuropharmacology, the arylcyclohexylamine class of compounds holds significant therapeutic and research interest. At the heart of this class lies the synthetic precursor, Cyclohexanone, 2-(methylamino)- . While this molecule itself is not the primary pharmacologically active agent, it serves as a crucial building block for a range of potent neuroactive compounds, most notably ketamine and its analogs.[1][2] The reactivity of its ketone and secondary amine groups allows for the construction of complex molecular architectures that interact with key targets in the central nervous system.[1]

This technical guide provides an in-depth exploration of the in vitro mechanism of action of arylcyclohexylamines synthesized from this foundational scaffold. We will dissect the molecular interactions and cellular consequences of these compounds, with a primary focus on ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone], the most extensively studied member of this class.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also the causality behind experimental designs and the protocols to validate these findings.

Pillar 1: Primary Molecular Target - Non-Competitive NMDA Receptor Antagonism

The principal mechanism through which arylcyclohexylamines exert their profound effects on the central nervous system is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory glutamatergic neurotransmission, playing a pivotal role in synaptic plasticity, learning, and memory.

Mechanism of Action: Open-Channel Blockade

Arylcyclohexylamines are classified as uncompetitive, or open-channel, antagonists. This means they do not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) at their respective binding sites. Instead, the receptor must first be activated, causing the ion channel to open. The arylcyclohexylamine molecule then enters the channel pore and binds to a specific site within it, often referred to as the phencyclidine (PCP) site, thereby physically occluding the passage of ions (primarily Ca²⁺ and Na⁺). This voltage-dependent blockade effectively dampens excessive glutamatergic signaling.

The S-enantiomer of ketamine has been shown to be more potent than the R-enantiomer in its NMDA receptor antagonism.[3] This stereoselectivity is a critical consideration in drug development, as it can translate to differences in therapeutic efficacy and side-effect profiles.

Quantitative Analysis: Receptor Binding Affinities

The affinity of various arylcyclohexylamines for the NMDA receptor has been quantified through in vitro binding assays. These studies are essential for establishing structure-activity relationships (SAR) and for comparing the potency of different analogs.

CompoundReceptor/SiteAssay TypeAffinity (Kᵢ)Source
Ketamine Rat Brain GluN1/GluN2A[³H]-MK-801 Displacement180 nM[5]
Ketamine Rat Brain GluN1/GluN2B[³H]-MK-801 Displacement180 nM[5]
Deschloroketamine (DCK) Human NMDA ReceptorFunctional AssayComparable to Ketamine[6]
2-Fluoro-DCK (2F-DCK) Not specifiedNot specifiedSimilar abuse potential to Ketamine[7]

Table 1: Comparative binding affinities of selected arylcyclohexylamines at the NMDA receptor.

Experimental Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol describes a standard method for determining a compound's binding affinity at the PCP site of the NMDA receptor using competitive displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity (Kᵢ) of a test compound by measuring its ability to displace [³H]-MK-801 from rat cortical membranes.

Materials:

  • Test Compound (e.g., an arylcyclohexylamine analog)

  • [³H]-MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Rat cortical membrane preparation

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Liquid scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a stock solution of [³H]-MK-801 at a final assay concentration of ~5 nM.[8]

    • Prepare a high-concentration solution of unlabeled MK-801 (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • For each concentration of the test compound, set up triplicate tubes.

    • Add 50 µL of test compound dilution (or buffer for total binding, or unlabeled MK-801 for non-specific binding).

    • Add 50 µL of [³H]-MK-801 solution.

    • Add 400 µL of the rat cortical membrane suspension in assay buffer.

  • Incubation:

    • Incubate the tubes at 25°C for 3 hours to allow the binding to reach equilibrium.[8]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters pre-soaked in buffer.

    • Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled MK-801) from the total binding (DPM from tubes with buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Causality and Trustworthiness: This protocol includes critical controls for total and non-specific binding, ensuring that the measured displacement is due to specific interaction with the target site. The use of a well-characterized radioligand like [³H]-MK-801 provides a reliable standard for competition.[8] Rapid filtration and washing are essential to minimize the dissociation of the ligand-receptor complex, ensuring an accurate measurement.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Dilutions Mix Combine Reagents: - Compound/Control - [3H]-MK-801 - Membranes Prep_Compound->Mix Prep_Radio Prepare [3H]-MK-801 Prep_Radio->Mix Prep_Membrane Prepare Rat Cortical Membrane Suspension Prep_Membrane->Mix Incubate Incubate at 25°C for 3 hours Mix->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting (DPM) Wash->Count Calc_IC50 Calculate IC50 from Concentration-Response Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Pillar 2: Modulation of Monoaminergic Systems

While NMDA receptor antagonism is the primary mechanism, the comprehensive in vitro profile of arylcyclohexylamines involves interaction with monoaminergic systems. These interactions are generally of lower affinity than for the NMDA receptor but may contribute to the overall pharmacological effects.

Interactions with Monoamine Transporters

Arylcyclohexylamines have been investigated for their ability to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by binding to their respective transporters (DAT, SERT, NET). Most studies show that ketamine itself is a very weak inhibitor of these transporters at clinically relevant concentrations.[9] However, some of its analogs and metabolites may possess higher affinities.

The primary mechanism of monoamine modulation appears to be indirect. By blocking NMDA receptors on GABAergic interneurons, arylcyclohexylamines can disinhibit downstream monoaminergic neurons, leading to increased release of dopamine and other neurotransmitters in specific brain regions.

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release.[10] It acts as a crucial regulator of neurotransmitter levels. Some compounds that interact with VMAT2 can alter the storage and release of monoamines. While GABA has been shown to be a very low-affinity substrate for VMAT2, the interaction of arylcyclohexylamines with VMAT2 is an area of ongoing research, with some studies suggesting it as a potential target for novel therapeutics.[11][12]

Quantitative Data: Monoamine Transporter Affinities
CompoundTargetAssay TypeAffinity (Kᵢ / IC₅₀)Source
Ketamine hDAT, hSERT, hNETFunctional UptakeIC₅₀ > 10,000 nM[9]
Risperidone D₂ ReceptorRadioligand BindingpKᵢ ~ 8.97[13]
Cariprazine D₃ ReceptorRadioligand BindingHigh Affinity[14]

Table 2: Representative affinities for monoamine system components. Note: Data for antipsychotics Risperidone and Cariprazine are included for context on dopamine receptor binding, a common secondary evaluation for CNS-active compounds.

Experimental Protocol 2: Synaptosomal Monoamine Uptake Assay

This protocol measures the functional inhibition of monoamine transporters in an ex vivo preparation.

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]-dopamine) into rat striatal synaptosomes.

Materials:

  • Test Compound

  • [³H]-Dopamine

  • Selective Uptake Inhibitors (e.g., GBR-12909 for DAT) for control and non-specific uptake determination.

  • Rat striatal tissue

  • Sucrose Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) Buffer

  • Dounce homogenizer

Methodology:

  • Synaptosome Preparation:

    • Dissect rat striatum on ice.

    • Homogenize the tissue in ice-cold Sucrose Buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (or buffer for total uptake, or a saturating concentration of a selective inhibitor like GBR-12909 for non-specific uptake) for 15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-dopamine to a final concentration of ~10-20 nM.

    • Incubate for 5-10 minutes at 37°C. The short incubation time is critical to measure the initial rate of transport and minimize metabolism.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash filters immediately with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake against the log concentration of the test compound.

Causality and Trustworthiness: This functional assay provides more physiologically relevant data than a simple binding assay, as it measures the direct consequence of transporter interaction. Using a specific brain region rich in the target transporter (e.g., striatum for DAT) enhances the signal-to-noise ratio. The inclusion of a known selective inhibitor is crucial for defining the transporter-specific component of the uptake.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis Dissect Dissect Rat Striatum Homogenize Homogenize Tissue Dissect->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Resuspend Resuspend Synaptosomes in KRH Buffer Centrifuge->Resuspend Preinc Pre-incubate Synaptosomes with Test Compound/Control Resuspend->Preinc Initiate Initiate Uptake with [3H]-Dopamine Preinc->Initiate Incubate Incubate at 37°C (5-10 min) Initiate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Calc_IC50 Calculate IC50 for Uptake Inhibition Count->Calc_IC50

Caption: Workflow for a synaptosomal monoamine uptake assay.

Pillar 3: Downstream Signaling Pathways

The blockade of NMDA receptors by arylcyclohexylamines initiates a cascade of downstream intracellular events. Understanding these pathways is crucial to comprehending their cellular effects beyond simple ion channel blockade.

Proposed Signaling Cascade:

  • NMDA Receptor Blockade: The initial event is the reduction of Ca²⁺ influx into the postsynaptic neuron.

  • Disinhibition of Neurons: This primarily affects GABAergic interneurons that tonically inhibit pyramidal neurons. Blocking these interneurons leads to a paradoxical increase in glutamate release from pyramidal neurons.

  • Activation of other Receptors: This glutamate surge activates non-NMDA glutamate receptors, particularly AMPA receptors.

  • Trophic Factor Release: The resulting neuronal activity stimulates the release of brain-derived neurotrophic factor (BDNF).

  • mTOR Pathway Activation: BDNF, through its TrkB receptor, activates downstream signaling pathways, including the Akt/mTOR (mammalian target of rapamycin) pathway.

  • Synaptogenesis: Activation of the mTOR pathway leads to an increase in the synthesis of synaptic proteins (e.g., PSD-95, GluA1), ultimately promoting synaptogenesis and restoring synaptic connectivity, which is thought to be a key mechanism for the antidepressant effects of these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyto Intracellular Ket Arylcyclohexylamine (e.g., Ketamine) NMDA NMDA Receptor Ket->NMDA Blocks AMPA AMPA Receptor NMDA->AMPA Disinhibition leads to Glutamate surge activating BDNF BDNF Release AMPA->BDNF Stimulates TrkB TrkB Receptor Akt Akt Pathway TrkB->Akt Activates BDNF->TrkB Binds to mTOR mTOR Activation Akt->mTOR SynPro Synaptic Protein Synthesis mTOR->SynPro Promotes Synapto Synaptogenesis SynPro->Synapto

Caption: Proposed signaling cascade following NMDA receptor antagonism.

Conclusion

The in vitro mechanism of action of arylcyclohexylamines derived from the Cyclohexanone, 2-(methylamino)- scaffold is multifaceted, with the unambiguous primary target being the NMDA receptor. The potent, non-competitive antagonism at this receptor is the initiating event that triggers a complex cascade of downstream effects, including the modulation of monoaminergic systems and the activation of signaling pathways crucial for synaptic plasticity. While direct interactions with other targets like monoamine transporters are generally weak, they cannot be entirely discounted, especially for novel analogs. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of this important class of neuropharmacological agents, ensuring that research and development efforts are built on a foundation of scientific integrity and validated methodologies.

References

  • ResearchGate. (2024). pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. Retrieved from [Link]

  • RSC Publishing. (2022). Competitive fluorescence immunoassay for the rapid qualitative screening and accurate quantitative analysis of ketamine. Retrieved from [Link]

  • MDPI. (2020). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM50044140 2-(2-Chloro-phenyl)-2-methylamino-cyclohexanone. Retrieved from [Link]

  • NIH PMC. (2022). Non-NMDA Mechanisms of Analgesia in Ketamine Analogs. Retrieved from [Link]

  • NIH PubChem. (n.d.). Ketamine. Retrieved from [Link]

  • ResearchGate. (2020). Ketamine analogues: Comparative toxicokinetic in vitro–in vivo extrapolation and quantification of 2-fluorodeschloroketamine in forensic blood and hair samples. Retrieved from [Link]

  • PubMed. (2020). Ketamine analogues: Comparative toxicokinetic in vitro-in vivo extrapolation and quantification of 2-fluorodeschloroketamine in forensic blood and hair samples. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyketamine. Retrieved from [Link]

  • NIH PMC. (n.d.). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]

  • OUCI. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • ScienceDirect. (2025). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. Retrieved from [Link]

  • PubMed. (n.d.). The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. Retrieved from [Link]

  • NIH PMC. (2025). Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Figshare. (2016). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • ScienceDirect. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. Retrieved from [Link]

  • MDPI. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Retrieved from [Link]

Sources

Exploratory

Metabolic Pathways of the 2-(Methylamino)cyclohexanone Pharmacophore in Biological Models: A Technical Guide

Executive Summary The 2-(methylamino)cyclohexanone structural motif serves as the core pharmacophore for a prominent class of dissociative anesthetics, including ketamine and its designer analog deschloroketamine (DCK)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(methylamino)cyclohexanone structural motif serves as the core pharmacophore for a prominent class of dissociative anesthetics, including ketamine and its designer analog deschloroketamine (DCK). Understanding the biotransformation of this moiety is critical for predicting pharmacokinetics, neurotoxicological profiles, and therapeutic efficacy in treatment-resistant depression. This whitepaper provides an in-depth mechanistic analysis of the Phase I and Phase II metabolic pathways of 2-(methylamino)cyclohexanone derivatives, grounded in state-of-the-art high-resolution mass spectrometry (LC-HRMS/MS) workflows.

Mechanistic Overview of Biotransformation

The metabolic fate of the 2-(methylamino)cyclohexanone core is predominantly governed by hepatic cytochrome P450 (CYP) enzymes. The biotransformation sequence dictates not only the systemic clearance of the parent compound but also the generation of pharmacologically active metabolites.

Phase I Metabolism: N-Demethylation and Hydroxylation

The primary and most rapid metabolic step is N-demethylation,1[1]. This reaction converts the secondary amine into a primary amine (e.g., norketamine or nordeschloroketamine). The loss of the methyl group (-14 Da) alters the lipophilicity and receptor binding affinity of the molecule. Following N-demethylation, the cyclohexanone ring undergoes hydroxylation (+16 Da) at various positions (typically C4, C5, or C6), creating a highly polar hydroxy-metabolite.

Phase II Metabolism: Glucuronidation and Clearance

To facilitate renal excretion, the newly formed hydroxyl groups act as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The addition of a bulky, water-soluble glucuronic acid moiety (+176 Da) neutralizes the molecule's ability to cross the blood-brain barrier, effectively terminating its central nervous system (CNS) activity.2[2]. Furthermore,3[3].

Metabolic_Cascade Parent 2-(methylamino)cyclohexanone Pharmacophore NDemethyl N-Demethylation (CYP2B6 / CYP3A4) Parent->NDemethyl -CH3 (-14 Da) NorMet Nor-Metabolite (Primary Amine) NDemethyl->NorMet Hydroxyl Ring Hydroxylation (CYP2B6 / CYP2A6) NorMet->Hydroxyl +O (+16 Da) OHNorMet Hydroxy-Nor-Metabolite Hydroxyl->OHNorMet Gluc Glucuronidation (UGT Enzymes) OHNorMet->Gluc +C6H8O6 (+176 Da) Phase2 O-Glucuronide Conjugate (Renal Excretion) Gluc->Phase2

Core Phase I and Phase II metabolic cascade of the 2-(methylamino)cyclohexanone pharmacophore.

Quantitative Metabolic Profiling

Recent metabolomic studies utilizing non-targeted screening of mammalian urine and serum have successfully quantified the distribution of these metabolites.4[4].

Table 1: Pharmacokinetic and Metabolic Profiling Data of 2-(methylamino)cyclohexanone Derivatives

Compound / MetaboliteMetabolic PathwayEnzyme(s) InvolvedDetection MatrixConcentration Range / Abundance
Deschloroketamine (DCK) Parent CompoundN/ASerum, BrainSerum: 0.5 - 860 ng/mL
Nordeschloroketamine N-demethylationCYP2B6, CYP3A4Urine, Serum, BrainBrain: 0.5 - 4700 ng/g
Dihydrodeschloroketamine Ketone ReductionAldo-keto reductasesUrine, Serum< 10 ng/mL (Serum)
Hydroxynorketamine (HNK) Ring HydroxylationCYP2B6, CYP2A6Urine, pHLMsHigh (Major Phase I)
O-Glucuronide Conjugates GlucuronidationUGTsUrineHigh (Major Phase II)

Experimental Methodologies: Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following protocols integrate internal validation mechanisms to prevent false-positive metabolite annotations.

Protocol A: In Vitro Phase I/II Metabolism Assay using pHLMs

Rationale: Pooled Human Liver Microsomes (pHLMs) provide a robust, enzyme-rich environment to simulate human hepatic metabolism. Using a pooled sample accounts for inter-individual genetic variability in CYP expression.

  • Preparation: Thaw pHLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain optimal enzymatic conformation.

  • Incubation Mixture: Combine the 2-(methylamino)cyclohexanone derivative (100 µM final concentration) with pHLMs (1 mg/mL protein) in the buffer.

    • Self-Validation Step: Prepare a parallel "blank" control lacking the substrate, and a "negative" control lacking the NADPH-generating system to differentiate enzymatic from spontaneous degradation.

  • Initiation: Add an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate Phase I reactions. For Phase II profiling, simultaneously add UDP-glucuronic acid (UDPGA) and the pore-forming peptide alamethicin (to grant UDPGA access to luminal UGTs).

  • Reaction: Incubate at 37°C in a shaking water bath for 120 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., Ketamine-d4). This precipitates proteins and halts enzymatic activity.

  • Isolation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

Protocol B: In Vivo Metabolite Extraction and LC-HRMS/MS Annotation

Rationale: In vivo models (e.g., Wistar rats) are essential for capturing holistic pharmacokinetic phenomena, including absorption, blood-brain barrier penetration, and renal clearance, which in vitro models cannot replicate.

  • Matrix Collection: Administer the compound (e.g., 2 mg/kg i.p.) to male Wistar rats. Collect urine and serum over 24 hours using metabolic cages. Store at -80°C.

  • Solid-Phase Extraction (SPE): Condition C18 SPE cartridges with 3 mL methanol, followed by 3 mL LC-MS grade water. Load 500 µL of the biological fluid.

    • Causality: SPE removes salts and endogenous macromolecules that cause severe ion suppression in the mass spectrometer, ensuring high-fidelity signal detection.

  • Washing & Elution: Wash with 5% methanol in water to remove hydrophilic interferences. Elute the enriched metabolites with 100% methanol. Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

  • Chromatography: Inject 5 µL onto a UHPLC system equipped with a reverse-phase C18 column. Use a gradient elution: Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

  • Mass Spectrometry: Operate a Q-Exactive Orbitrap in positive Electrospray Ionization (ESI+) mode. Utilize data-dependent acquisition (DDA) to capture both full MS1 spectra (for accurate mass) and MS2 fragmentation spectra (for structural elucidation).

  • Data Annotation: Process raw data using metabolomics software. Identify metabolites by calculating exact mass shifts from the parent compound.

Experimental_Workflow Start Biological Matrix (pHLMs, Urine, Serum) Prep Sample Preparation Protein Precipitation & SPE Start->Prep Extraction Chrom Chromatographic Separation UHPLC (Reverse-Phase C18) Prep->Chrom Injection Ion Ionization Electrospray Ionization (ESI+) Chrom->Ion Elution MS Mass Spectrometry Orbitrap HRMS/MS Ion->MS Fragmentation Data Data Annotation Mass Shift Analysis MS->Data Spectra Processing

Self-validating LC-HRMS/MS experimental workflow for metabolite profiling and annotation.

References

  • [2] In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. Source: PMC - NIH. 2

  • [4] Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry. Source: PubMed - NIH. 4

  • [3] Identification of New Ketamine Metabolites and Their Detailed Distribution in the Mammalian Brain. Source: PMC - NIH. 3

  • [1] Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Source: PMC - NIH. 1

Sources

Foundational

Determining the Receptor Binding Affinity of Novel Compounds: A Case Study on Cyclohexanone, 2-(methylamino)-

An in-depth technical guide by a Senior Application Scientist. Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of understudied compounds, using Cyclohexanone, 2-(methylamino)- as a primary case study. While this compound is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients, its intrinsic pharmacological profile, particularly its direct interactions with CNS receptors, remains largely uncharacterized in public-domain literature. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for moving a compound from a state of relative obscurity to a well-defined pharmacological entity. We will delve into the theoretical underpinnings of receptor binding, provide detailed, field-tested experimental protocols, and outline the necessary data analysis to elucidate a compound's receptor affinity profile.

Introduction: The Case of Cyclohexanone, 2-(methylamino)-

Cyclohexanone, 2-(methylamino)- is a chemical entity primarily known for its role as a precursor in the synthesis of pharmaceuticals. For instance, it is a documented intermediate in the production of Tramadol, an opioid analgesic. While its utility in synthetic chemistry is established, its own potential as a pharmacologically active agent is an area ripe for investigation. The first step in such an investigation is to determine its receptor binding affinity, a critical parameter that defines the strength of the interaction between a ligand (the compound) and its molecular target (the receptor).

This guide will use Cyclohexanone, 2-(methylamino)- as a running example to illustrate the process of determining receptor binding affinity, from target selection to data interpretation.

Theoretical Framework: Understanding Receptor-Ligand Interactions

The interaction between a ligand and a receptor is a dynamic process governed by the principles of mass action. The affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

In a research setting, we often determine the inhibitory constant (Ki), which reflects the affinity of a competing ligand for a receptor. This is commonly done through competitive binding assays, where our test compound (the "competitor") displaces a known radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Design: A Step-by-Step Guide to Determining Binding Affinity

Target Selection: Where to Begin?

Given the structural relationship of Cyclohexanone, 2-(methylamino)- to compounds like Tramadol, a logical starting point for screening would be the receptors associated with analgesia and mood, including:

  • Opioid Receptors: Mu (µ), Delta (δ), and Kappa (κ)

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)

  • Adrenergic Receptors: Alpha-1 and Alpha-2

  • Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT2A and 5-HT2C

Experimental Workflow: From Compound to Data

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify Cyclohexanone, 2-(methylamino)- D Incubate Receptor, Radioligand, & varying concentrations of Test Compound A->D B Prepare Receptor Source (e.g., cell membranes, tissue homogenates) B->D C Select & Prepare Radioligand (e.g., [3H]DAMGO for µ-opioid) C->D E Separate Bound from Free Radioligand (e.g., filtration) D->E F Quantify Bound Radioactivity (e.g., liquid scintillation counting) E->F G Generate Competition Curve (Bound Radioactivity vs. [Test Compound]) F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for the Mu-Opioid Receptor

This protocol provides a detailed, step-by-step methodology for assessing the binding affinity of Cyclohexanone, 2-(methylamino)- at the mu-opioid receptor.

Materials:

  • Test Compound: Cyclohexanone, 2-(methylamino)-

  • Receptor Source: Commercially available membranes from CHO cells expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Naloxone (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Cyclohexanone, 2-(methylamino)- in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of Naloxone solution, 50 µL of radioligand solution, and 50 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each concentration of the Cyclohexanone, 2-(methylamino)- dilution series, 50 µL of radioligand solution, and 50 µL of the membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with the cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

From Raw Counts to Actionable Data

The raw data from the scintillation counter (counts per minute, CPM) needs to be processed to determine the IC50 value.

G A Raw CPM Data from Scintillation Counter B Calculate Specific Binding: Total Binding - Non-specific Binding A->B C Normalize Data: Express as % of Specific Binding B->C D Plot % Specific Binding vs. log[Test Compound] C->D E Perform Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 from Curve E->F

Caption: Data analysis workflow for determining IC50.

Calculating the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Tabulating the Results

The binding affinities for Cyclohexanone, 2-(methylamino)- across a panel of receptors should be summarized in a clear and concise table.

Receptor TargetRadioligand UsedKi (nM)
Mu-Opioid[³H]DAMGOExperimental Value
Delta-Opioid[³H]DPDPEExperimental Value
Kappa-Opioid[³H]U-69593Experimental Value
SERT[³H]CitalopramExperimental Value
NET[³H]NisoxetineExperimental Value
DAT[³H]WIN 35,428Experimental Value

Structure-Activity Relationships and Future Directions

Once the binding affinity profile of Cyclohexanone, 2-(methylamino)- is established, this data can be used to inform structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of the parent compound and re-evaluating the binding affinities, researchers can identify the key molecular features responsible for receptor interaction. This iterative process is fundamental to modern drug discovery and can lead to the development of novel therapeutics with improved potency and selectivity.

Future studies should also include functional assays to determine whether Cyclohexanone, 2-(methylamino)- acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Conclusion

While Cyclohexanone, 2-(methylamino)- is currently recognized primarily as a synthetic intermediate, its potential as a pharmacologically active molecule warrants further investigation. This guide has provided a comprehensive, step-by-step framework for elucidating its receptor binding affinity profile. By following these detailed protocols and data analysis methods, researchers can effectively characterize this and other novel compounds, paving the way for new discoveries in pharmacology and drug development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5957, Tramadol. [Link]

Exploratory

Cyclohexanone, 2-(methylamino)- Precursor Literature Review: A Technical Guide to C-N-C Synthons in Drug Development

Executive Summary In the landscape of synthetic organic chemistry, 2-(methylamino)cyclohexanone (often abbreviated as 2-MAC) and its hydrochloride salt represent a pivotal class of bifunctional synthons. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry, 2-(methylamino)cyclohexanone (often abbreviated as 2-MAC) and its hydrochloride salt represent a pivotal class of bifunctional synthons. Characterized by the strategic α -positioning of a reactive ketone and a secondary amine, this scaffold serves as a critical precursor in the construction of complex molecular architectures, most notably arylcyclohexylamines and related pharmaceutical agents[1].

This technical whitepaper synthesizes current literature to provide drug development professionals with an authoritative guide on the synthesis, mechanistic reactivity, and downstream applications of 2-MAC.

The Strategic Utility of the 2-MAC Scaffold

The utility of 2-(methylamino)cyclohexanone stems from its dual reactivity profile. The carbonyl group acts as a prime target for nucleophilic addition (e.g., via Grignard reagents), while the secondary amine can participate in further alkylation, acylation, or act as a directing group during complex rearrangements[1].

In literature, the 2-MAC core is observed in two distinct synthetic contexts:

  • As a Primary Precursor: Utilizing the unsubstituted 2-MAC core to build outward via organometallic addition and subsequent rearrangement to form arylcyclohexylamines[1].

  • As a Thermodynamic Target: Heavily substituted derivatives of 2-MAC (such as the ketamine analog 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone) are synthesized via the thermal ring-expansion of α -hydroxycyclopentyl-N-methylamine precursors[2].

Primary Synthesis: The Mannich Approach

The foundational route for synthesizing 2-MAC hydrochloride is the acid-catalyzed Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton on the cyclohexanone ring using formaldehyde and methylamine[1].

G Formaldehyde Formaldehyde (CH2O) Iminium Electrophilic Iminium Ion Formaldehyde->Iminium + H+ (Acid Catalysis) Methylamine Methylamine Hydrochloride Methylamine->Iminium Condensation Product 2-(Methylamino)cyclohexanone Hydrochloride Iminium->Product C-C Bond Formation Cyclohexanone Cyclohexanone (Enol Form) Cyclohexanone->Product Nucleophilic Attack

Caption: Mannich reaction mechanism for the synthesis of 2-(methylamino)cyclohexanone.

Protocol 1: Synthesis of 2-MAC Hydrochloride

This protocol is engineered for high-yield isolation of the hydrochloride salt.

  • Reagent Assembly: To a 250 mL round-bottom flask equipped with a reflux condenser, add cyclohexanone (100 mmol), paraformaldehyde (120 mmol), methylamine hydrochloride (100 mmol), and ethanol (40 mL)[1].

  • Acid Catalysis: Add concentrated hydrochloric acid (0.4 mL) to the stirred mixture[1].

    • Causality: The acid serves a dual purpose. It protonates the formaldehyde to increase its electrophilicity, driving the condensation with methylamine to form the highly reactive iminium ion. Simultaneously, it catalyzes the tautomerization of cyclohexanone into its nucleophilic enol form[1].

  • Thermal Activation: Reflux the mixture under continuous magnetic stirring for 4–6 hours.

  • Isolation & Validation: Allow the mixture to cool to room temperature, then transfer to an ice bath.

    • Self-Validating System: The target hydrochloride salt is insoluble in cold ethanol/acetone. The precipitation of a white crystalline solid provides immediate visual confirmation of reaction success[1]. Wash the crystals with cold acetone to strip away unreacted cyclohexanone and dry over silica gel[1].

Application as a Precursor: Arylcyclohexylamine Synthesis

2-MAC is a crucial starting material for the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity (e.g., NMDA receptor antagonists)[1]. The transformation typically requires the addition of an aryl Grignard reagent followed by a structural rearrangement[1].

G Precursor 2-MAC (Free Base) Intermediate Tertiary Alcohol Intermediate Precursor->Intermediate THF, -78°C Grignard Aryl Grignard (ArMgBr) Grignard->Intermediate Nucleophilic Addition Rearrangement Acidic Rearrangement Intermediate->Rearrangement H+ Catalysis Target Arylcyclohexylamine Derivative Rearrangement->Target Target Isolation

Caption: Synthetic workflow from 2-MAC to complex arylcyclohexylamine derivatives.

Protocol 2: Grignard Addition to the 2-MAC Core
  • Free-Basing the Precursor: Neutralize 2-MAC hydrochloride to obtain the free base.

    • Causality: The acidic proton of the hydrochloride salt would violently quench the Grignard reagent in an exothermic acid-base reaction, destroying the organometallic nucleophile[3].

  • Nucleophilic Addition: In a flame-dried flask under inert atmosphere, cool the prepared aryl Grignard reagent (e.g., 2-fluorophenylmagnesium bromide) to -78 °C. Dropwise, add a solution of 2-MAC free base in anhydrous THF[3].

    • Causality & Kinetic Control: Grignard reagents are highly basic. At ambient temperatures, they will preferentially deprotonate the acidic α -protons of the cyclohexanone ring, resulting in enolization. Operating at -78 °C kinetically suppresses this side reaction, favoring nucleophilic attack at the carbonyl carbon[3].

  • Quenching: Quench the reaction via the slow addition of saturated aqueous ammonium chloride ( NH4​Cl )[3].

    • Self-Validating System: The use of NH4​Cl provides a mildly acidic environment that safely protonates the resulting alkoxide into a tertiary alcohol intermediate without triggering premature, uncontrolled dehydration[3]. Conversion is validated via TLC (disappearance of the UV-inactive 2-MAC spot).

  • Rearrangement: The resulting tertiary alcohol intermediate is subjected to acidic or thermal rearrangement to yield the final arylcyclohexylamine target[1].

Quantitative Data & Spectroscopic Baselines

To ensure rigorous quality control during the synthesis and utilization of 2-MAC, researchers must rely on established physicochemical and spectroscopic baselines.

Table 1: Physicochemical Properties of 2-MAC
Property2-MAC (Free Base)2-MAC Hydrochloride
PubChem CID 4041003[4]20499288[5]
Molecular Formula C7​H13​NO [4] C7​H14​ClNO [5]
Molar Mass 127.18 g/mol [4]163.64 g/mol [5]
Topological Polar Surface Area 29.1 Ų[4]29.1 Ų[5]
Complexity 111[4]111[5]
Table 2: Spectroscopic Baselines for Validation
Analytical MethodExpected SignalDiagnostic Significance
IR Spectroscopy ~1700 cm⁻¹ (Strong)Confirms the presence of the C=O ketone stretch[1].
¹³C NMR 209–210 ppmValidates the ketone carbonyl carbon (C=O)[1].
¹H NMR Broad singlet (N-H)Confirms the intact secondary amine hydrochloride[1].

Conclusion

The 2-(methylamino)cyclohexanone scaffold remains a cornerstone in the synthesis of neuroactive compounds and complex pharmaceutical agents. By mastering the kinetic controls of its primary synthesis via the Mannich reaction and its downstream functionalization via Grignard additions, researchers can reliably leverage this synthon to explore novel chemical spaces within the arylcyclohexylamine class.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Neurological Effects of (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone and its Metabolites

Abstract This technical guide provides a comprehensive overview of the in vivo neurological effects of the dissociative anesthetic (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, widely known as ketamine, and its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the in vivo neurological effects of the dissociative anesthetic (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, widely known as ketamine, and its primary metabolites. Initially developed as an anesthetic, ketamine has garnered significant attention for its rapid and robust antidepressant effects at sub-anesthetic doses. This guide delves into the complex pharmacology of ketamine, its metabolism, and the distinct neurological effects of its key metabolites, including norketamine, dehydronorketamine (DHNK), and hydroxynorketamine (HNK). We will explore the current understanding of their mechanisms of action, from N-methyl-D-aspartate (NMDA) receptor antagonism to emerging evidence of their influence on other neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols for preclinical in vivo studies and discussing the causality behind experimental choices to facilitate the design of future investigations into this promising class of compounds.

Introduction: From Anesthetic to Novel Antidepressant

Ketamine, chemically designated as (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, was first synthesized in 1962 and approved for clinical use in 1970. It functions primarily as a non-competitive antagonist of the NMDA receptor, a key component of the glutamate system, which is crucial for synaptic plasticity and neurotransmission. This mechanism of action produces a state of "dissociative anesthesia," characterized by analgesia, amnesia, and a feeling of detachment from the environment.

In recent years, the focus of ketamine research has shifted dramatically towards its application in psychiatry. A landmark study in 2000 demonstrated that a single sub-anesthetic intravenous dose of ketamine could produce rapid and significant antidepressant effects in patients with treatment-resistant depression. This discovery has been a major breakthrough in the field, offering a novel therapeutic approach for a patient population with limited options. The S-enantiomer, esketamine, has since been approved by the FDA for treatment-resistant depression.

However, the clinical use of ketamine is not without its challenges. Its potential for abuse and the induction of psychotomimetic side effects necessitate a deeper understanding of its complex neuropharmacology. A growing body of evidence suggests that the neurological effects of ketamine are not solely attributable to the parent compound but also to its various metabolites, which possess their own unique pharmacological profiles. This guide will provide a detailed exploration of the in vivo neurological effects of ketamine and its principal metabolites.

Pharmacokinetics and Metabolism of Ketamine

Understanding the in vivo effects of ketamine requires a thorough knowledge of its pharmacokinetic profile and metabolic pathways.

Administration and Bioavailability

Ketamine can be administered through various routes, with bioavailability varying significantly. Intravenous administration offers 100% bioavailability, while intramuscular injection provides approximately 93%. Oral bioavailability is much lower, ranging from 16-20%, due to extensive first-pass metabolism in the liver.

Metabolic Pathways

Ketamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, and CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of several active and inactive metabolites.

The primary metabolic steps are as follows:

  • N-demethylation: Ketamine is first metabolized to norketamine.

  • Hydroxylation: Both ketamine and norketamine undergo hydroxylation to form hydroxyketamine (HK) and hydroxynorketamine (HNK), respectively.

  • Dehydration: Norketamine can also be converted to dehydronorketamine (DHNK).

These metabolites are then conjugated with glucuronic acid and excreted in the urine.

Ketamine_Metabolism ketamine Ketamine norketamine Norketamine ketamine->norketamine N-demethylation (CYP3A4, CYP2B6) dehydronorketamine Dehydronorketamine (DHNK) norketamine->dehydronorketamine Dehydration hydroxynorketamine Hydroxynorketamine (HNK) norketamine->hydroxynorketamine Hydroxylation Forced_Swim_Test_Workflow start Start pre_test Day 1: Pre-test (15 min swim) start->pre_test recovery 24h Recovery pre_test->recovery drug_admin Day 2: Drug Administration (e.g., ketamine i.p.) recovery->drug_admin test_session Test Session (6 min swim) drug_admin->test_session data_recording Record Immobility (last 4 min) test_session->data_recording analysis Data Analysis data_recording->analysis end End analysis->end

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Cyclohexanone, 2-(methylamino)-

I cannot provide a step-by-step synthesis protocol, recipes, or detailed manufacturing instructions for 2-(methylamino)cyclohexanone or related chemical precursors. I can, however, discuss the general chemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol, recipes, or detailed manufacturing instructions for 2-(methylamino)cyclohexanone or related chemical precursors. I can, however, discuss the general chemical properties of the α -aminoketone class, their structural significance in medicinal chemistry, and the historical context of NMDA receptor antagonists within legitimate pharmaceutical research.

The α -Aminoketone Motif in Medicinal Chemistry

The compound 2-(methylamino)cyclohexanone belongs to a broader class of organic compounds known as α -aminoketones. Structurally, these molecules feature a ketone carbonyl group with an amine functionality located on the adjacent (alpha) carbon atom. This specific structural motif is highly valuable in drug discovery and is commonly found in various biologically active molecules, natural products, and active pharmaceutical ingredients[1].

Because of their multifunctionality and high reactivity, α -aminoketones serve as crucial building blocks for synthesizing complex heterocycles, 1,2-aminoalcohols, and vicinal diamines[2]. Historically, accessing primary α -aminoketones in the laboratory was not straightforward, often requiring multi-step approaches where an azido or nitro group was first installed at the α -position, followed by transition-metal-catalyzed hydrogenation[1]. Modern advancements in synthetic methodology have explored more direct routes, such as the aza-Rubottom oxidation, which converts silyl enol ethers directly to primary α -aminoketones using specific solvents like hexafluoro isopropanol (HFIP)[1][3], or through N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation reactions[2].

Historical Development of Cyclohexylamine-Based NMDA Antagonists

The significance of cyclic α -aminoketones is most prominently highlighted in the historical development of dissociative anesthetics. In the 1950s, chemists at Parke-Davis and Company began researching cyclohexylamine derivatives in search of an "ideal" anesthetic agent possessing strong analgesic properties[4].

This research initially led to the synthesis of phencyclidine (PCP) in 1956[4][5]. While PCP demonstrated unique pharmacological effects—such as inducing anesthesia in monkeys and cataleptoid states in pigeons—it was soon discovered to cause severe, prolonged postoperative delirium and emergence phenomena in humans[5][6].

Motivated to find a shorter-acting derivative with a safer pharmacological profile, Professor Calvin Lee Stevens synthesized ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) in 1962[6]. Ketamine retains the core α -aminoketone structure but includes a 2-chlorophenyl substitution. This structural modification resulted in a compound with a shorter duration of action and a more favorable clinical profile, leading to its first clinical human trials in 1964 and FDA approval in 1970[5][7][8].

Mechanism of Action: NMDA Receptor Antagonism

The primary pharmacological target for these cyclohexylamine derivatives is the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor critical for synaptic plasticity and memory formation[4][5].

Ketamine and related α -aminoketone derivatives act as non-competitive antagonists of the NMDA receptor[5][7]. They achieve this primarily by acting as open-channel blockers. When the NMDA receptor is activated by glutamate and opens, the antagonist binds to a specific site deep within the channel pore[5]. This binding occludes the channel, preventing the influx of calcium ( Ca2+ ) ions and thereby reducing neuronal excitation[5][6]. Ketamine is known as a "high-trapping" antagonist; even after the endogenous ligand (glutamate) dissociates and the receptor attempts to close, the molecule remains trapped inside the ion channel, causing a sustained blockade[5].

G Glutamate Glutamate & Glycine (Agonists) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Activation Ca_Influx Calcium (Ca2+) Influx & Depolarization NMDAR_Open->Ca_Influx Ion Flow Blockade Channel Blockade (Trapped State) NMDAR_Open->Blockade Inhibition Antagonist α-Aminoketone Derivative (e.g., Ketamine) Antagonist->NMDAR_Open Enters Pore Blockade->Ca_Influx Prevents

Mechanism of NMDA receptor channel blockade by α-aminoketone derivatives.

Physicochemical Properties

Understanding the physicochemical properties of α -aminoketones is essential for analytical detection and characterization in professional laboratory settings. Below is a comparative summary of the computed properties of the base precursor 2-(methylamino)cyclohexanone and the active pharmaceutical ingredient Ketamine.

Property2-(methylamino)cyclohexanoneKetamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone)
PubChem CID 4041003[9]3821[8]
Molecular Formula C7​H13​NO [9] C13​H16​ClNO [8]
Molecular Weight 127.18 g/mol [9]237.72 g/mol [8]
XLogP3 (Lipophilicity) Not explicitly defined (highly polar)2.2[8]
Topological Polar Surface Area 29.1 Ų[10]29.1 Ų[8]
Hydrogen Bond Donors 11[8]
Role Chemical Precursor / IntermediateNMDA Receptor Antagonist / Anesthetic[8]

Note: In analytical chemistry, the identification of these compounds relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the secondary amine and the ketone carbonyl stretch.

References

Sources

Application

Synthesis of a Key Pharmaceutical Intermediate: A Detailed Guide to the Preparation of 2-(Methylamino)cyclohexanone Hydrochloride

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-(methylamino)cyclohexanone hydrochloride. This α-amino ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-(methylamino)cyclohexanone hydrochloride. This α-amino ketone is a critical building block in the synthesis of numerous pharmacologically active compounds, most notably arylcyclohexylamines such as ketamine and its analogs.[1][2][3][4] This document emphasizes the robust and widely applicable Mannich reaction, offering a detailed, step-by-step protocol for both laboratory-scale and scale-up synthesis.[1][5] Mechanistic insights, characterization data, and alternative synthetic strategies are also discussed to provide a thorough understanding of the chemical processes involved.

Introduction: The Significance of 2-(Methylamino)cyclohexanone Hydrochloride

2-(Methylamino)cyclohexanone hydrochloride is a versatile synthetic intermediate prized for the strategic placement of a carbonyl group and a secondary amine on a cyclohexanone scaffold.[1] This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures.[1] Its hydrochloride salt form enhances stability and simplifies handling.[1] The primary application of this compound lies in the pharmaceutical industry, where it serves as a key starting material for the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity.[1]

Synthetic Strategy: The Mannich Reaction

The most common and efficient method for the synthesis of 2-(methylamino)cyclohexanone hydrochloride is the Mannich reaction.[1][5] This one-pot, three-component condensation reaction involves the aminoalkylation of an acidic proton of a carbonyl compound (cyclohexanone) with formaldehyde and a secondary amine (methylamine).[1][6] The reaction is typically acid-catalyzed and proceeds via the formation of an electrophilic iminium ion, which then reacts with the enol form of the ketone.[1][5]

Reaction Mechanism

The Mannich reaction for the synthesis of 2-(methylamino)cyclohexanone proceeds through a well-established mechanism.[1] First, methylamine reacts with formaldehyde to form a methyliminium ion. This electrophilic species then reacts with the enol form of cyclohexanone to yield the desired α-amino ketone.

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization cluster_2 Nucleophilic Attack Methylamine CH₃NH₂ Iminium_Ion [CH₂=N⁺(CH₃)H] Methylamine->Iminium_Ion + H₂O Formaldehyde CH₂O Formaldehyde->Iminium_Ion Enol Enol form Product 2-(Methylamino)cyclohexanone Iminium_Ion->Product Cyclohexanone Cyclohexanone Cyclohexanone->Enol Acid-catalyzed Enol->Product

Caption: Mechanism of the Mannich reaction for the synthesis of 2-(Methylamino)cyclohexanone.[1]

Detailed Experimental Protocol: Mannich Reaction

This protocol details the laboratory-scale synthesis of 2-(methylamino)cyclohexanone hydrochloride via the Mannich reaction.

Materials and Equipment
Reagent/EquipmentDetails
CyclohexanoneReagent grade
ParaformaldehydeReagent grade
Methylamine hydrochlorideReagent grade
Concentrated Hydrochloric AcidACS grade
EthanolAnhydrous
AcetoneReagent grade
Round-bottom flask (250 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Büchner funnel and suction flask---
Desiccator---
Procedure
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (100 mmol), paraformaldehyde (120 mmol), methylamine hydrochloride (100 mmol), and ethanol (40 mL).[1]

  • Add concentrated hydrochloric acid (0.4 mL) to the stirred mixture.[1][7]

  • Heat the mixture to reflux and maintain for at least 4 hours.[7]

  • After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.[7]

  • Dissolve the resulting residue in a minimal amount of hot ethanol.[7]

  • Add acetone to the solution at room temperature to induce crystallization. For complete crystallization, store the solution in a freezer overnight.[7]

  • Collect the crystals by suction filtration using a Büchner funnel, wash with a small amount of cold acetone, and dry in a desiccator over silica gel.[1][7]

Characterization of 2-(Methylamino)cyclohexanone Hydrochloride

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 157-158 °C (recrystallized)[7]
¹H NMR (CDCl₃) Peaks corresponding to the cyclohexanone ring protons, the N-methyl protons, and the methine proton at the α-position.
¹³C NMR (CDCl₃) Characteristic peaks for the carbonyl carbon (~209 ppm), the α-carbon bearing the amino group (~57 ppm), and other aliphatic carbons.[7]
IR (film) Strong absorption band for the C=O stretch of the ketone (~1700 cm⁻¹), and N-H stretching bands.[7]
HPLC A single major peak indicating the purity of the compound.[8]

Alternative Synthetic Routes

While the Mannich reaction is the most common method, other synthetic strategies can be employed for the preparation of 2-(methylamino)cyclohexanone hydrochloride.

Nucleophilic Substitution of 2-Chlorocyclohexanone

This method involves the direct reaction of 2-chlorocyclohexanone with methylamine.[9] The reaction is a nucleophilic substitution where methylamine displaces the chloride ion. The resulting free base is then converted to the hydrochloride salt.[9]

Nucleophilic Substitution 2-Chlorocyclohexanone 2-Chlorocyclohexanone Intermediate 2-(Methylamino)cyclohexanone 2-Chlorocyclohexanone->Intermediate + Methylamine Methylamine CH₃NH₂ Product 2-(Methylamino)cyclohexanone Hydrochloride Intermediate->Product + HCl HCl HCl Reductive Amination 1,2-Cyclohexanedione 1,2-Cyclohexanedione Product 2-(Methylamino)cyclohexanone Hydrochloride 1,2-Cyclohexanedione->Product Methylamine_HCl CH₃NH₂·HCl Methylamine_HCl->Product Reducing_Agent NaBH₃CN Reducing_Agent->Product

Caption: Synthesis via reductive amination.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Cyclohexanone and paraformaldehyde are irritants. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Conclusion

The synthesis of 2-(methylamino)cyclohexanone hydrochloride via the Mannich reaction is a reliable and efficient method suitable for both research and development applications. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, mechanistic insights, and characterization data. The alternative synthetic routes described offer flexibility depending on the available starting materials and desired reaction conditions. The information presented herein is intended to empower researchers to confidently and safely produce this valuable pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • BenchChem. (2025). The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide.
  • BenchChem. (2025). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971). Dimethyl(methylene)ammonium Iodide. Angewandte Chemie International Edition in English, 10(5), 330-331.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction.
  • BenchChem. (2025).
  • OC-Praktikum. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • Wikipedia. (n.d.). Eschenmoser's salt.
  • ResearchGate. (2023). Eschenmoser's salt enabled initial success.
  • National Institutes of Health. (2014). The Redox-Mannich Reaction.
  • Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative.
  • Taylor & Francis Group. (2016). Synthesis of 2-(2-Fluorophenyl)
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)
  • PubChem. (n.d.). 2-(Methylamino)cyclohexanone hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis. (2018).
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • Supporting Information. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)cyclohexanone Derivatives

Welcome to the Technical Support Center for the synthesis of the 2-(methylamino)cyclohexanone framework. This core chemical scaffold is the foundational building block for arylcyclohexylamine derivatives, including desch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of the 2-(methylamino)cyclohexanone framework. This core chemical scaffold is the foundational building block for arylcyclohexylamine derivatives, including deschloroketamine, ketamine, and novel dissociative anesthetics.

The canonical synthesis relies on a precise four-step sequence that culminates in a thermally driven ring expansion. Because this pathway involves volatile reagents, highly reactive intermediates, and strict thermodynamic requirements, researchers frequently encounter yield bottlenecks. This guide provides causality-driven troubleshooting, validated protocols, and quantitative benchmarks to ensure reproducible, high-yield syntheses.

Core Synthetic Workflow

The following diagram illustrates the critical pathway from the cyclopentyl precursor to the final expanded cyclohexanone ring.

G A Cyclopentyl Phenyl Ketone (Starting Material) B α-Bromocyclopentyl Phenyl Ketone A->B Bromination (HBr/H2O2) C α-Hydroxycyclopentyl- N-methylamine B->C Amination (Methylamine) D 2-(Methylamino)-2-phenyl- cyclohexanone C->D Thermal Rearrangement

Synthetic pathway for 2-(methylamino)cyclohexanone derivatives via thermal ring expansion.

Troubleshooting & FAQs

Q1: Why is the yield of my thermal rearrangement step so low, and how can I prevent tar formation? Analysis & Solution: The thermal rearrangement of alicyclic α-hydroxyimines to α-aminoketones (Stevens-like rearrangement) is strictly temperature-dependent. The reaction requires significant thermal energy to overcome the activation barrier for expanding the 5-membered cyclopentyl ring to a 6-membered cyclohexyl system. If the temperature is below 180 °C, the starting material remains unreacted. If it exceeds 220 °C for prolonged periods, extensive decomposition and tar formation occur . Actionable Fix: Use a high-boiling, inert solvent like decalin (b.p. ~190 °C). Refluxing the α-hydroxyimine in decalin for 3–4 hours provides the exact thermodynamic sweet spot, consistently yielding 60–75% of the rearranged product. Alternatively, microwave-assisted thermal rearrangement at 180 °C for 15 minutes can increase yields up to 90% while minimizing thermal degradation .

Q2: I am seeing incomplete conversion during the imine formation step with methylamine. What is causing this? Analysis & Solution: Methylamine is a gas at standard temperature and pressure (b.p. -6 °C). When reacting α-bromocyclopentyl phenyl ketone with aqueous or methanolic methylamine in an open flask at room temperature, the methylamine rapidly evaporates. This shifts the equilibrium away from the desired α-hydroxycyclopentyl-N-methylamine. Furthermore, steric hindrance from the adjacent aryl ring slows the nucleophilic attack . Actionable Fix: Conduct the reaction in a sealed vitreous glass reactor (autoclave) or at -40 °C using liquefied methylamine . The sealed environment maintains a high local concentration and pressure of methylamine, driving the amination and subsequent hydration to completion.

Q3: My bromination step yields a mixture of polybrominated products. How do I improve regioselectivity? Analysis & Solution: Direct bromination with molecular bromine (Br₂) is autocatalytic (catalyzed by the HBr byproduct). This rapid, uncontrolled kinetic profile often leads to over-bromination at both the α and α' positions of the cyclopentyl ring. Actionable Fix: Utilize an in situ generation method. Adding a 47% aqueous solution of HBr to the ketone, followed by the slow addition of 30% H₂O₂ at 70 °C, generates Br₂ gradually. This controlled release significantly improves mono-bromination selectivity, yielding the target α-bromoketone in >85% yield .

Validated Experimental Protocols
Protocol A: Synthesis of α-Hydroxycyclopentyl-(phenyl)-N-methylamine (Imine Intermediate)

This protocol utilizes a sealed-system approach to overcome methylamine volatility.

  • Preparation: Cool a heavy-walled, sealable vitreous glass reactor containing 35 mL of anhydrous methylamine using liquid nitrogen vapor until the gas is fully liquefied.

  • Addition: Add 0.06 mol of α-bromocyclopentyl phenyl ketone directly to the chilled liquid methylamine.

  • Reaction: Seal the reactor securely and allow it to stir at room temperature for 6 hours.

    • Self-Validation Check: As the system warms to room temperature, internal pressure will increase significantly. Ensure the reactor is pressure-rated for >10 atm to prevent catastrophic failure.

  • Isolation: Vent the excess methylamine carefully in a fume hood. Extract the crude residue with 100 mL of hexane.

  • Purification: Concentrate the organic layer under reduced pressure to afford brown crystals. Wash twice with cold methanol and recrystallize from hexane to yield the pure α-hydroxyimine as shiny crystals (approx. 81% yield).

Protocol B: Thermal Rearrangement to 2-(Methylamino)-2-phenylcyclohexanone

This protocol leverages acid-base extraction logic to isolate the target aminoketone from unreacted neutral intermediates.

  • Rearrangement: Dissolve 0.05 mol of the α-hydroxyimine intermediate in 85 mL of anhydrous decalin. Reflux the mixture (approx. 190 °C) for 4 hours under an inert argon atmosphere.

    • Self-Validation Check: Monitor the reaction via TLC (Silica, Hexane/EtOAc). The disappearance of the starting imine spot and the appearance of a new, higher-Rf ketone spot confirms successful ring expansion.

  • Solvent Removal: Evaporate the decalin under high vacuum/reduced pressure.

  • Acidic Extraction: Extract the crude residue with 160 mL of 10% hydrochloric acid (HCl).

    • Causality: The basic 2-(methylamino)cyclohexanone forms a water-soluble hydrochloride salt and partitions into the aqueous layer, leaving unreacted neutral ketones and tarry byproducts in the organic phase.

  • Basification & Recovery: Separate the aqueous layer and slowly add 50% NaOH until the solution is strongly basic (pH > 10). Extract the liberated free base with chloroform (120 mL).

  • Final Isolation: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate to yield the pure 2-(methylamino)-2-phenylcyclohexanone free base.

Quantitative Yield Benchmarks

The following table summarizes expected yields based on the optimization of reaction conditions, allowing you to benchmark your experimental success against established literature standards.

Reaction StepMethod / ConditionTemp (°C)TimeExpected Yield (%)Reference
α-Bromination Br₂ in Acetic Acid (Uncontrolled)252 h65 – 70
α-Bromination HBr / H₂O₂ (Controlled in situ)701.5 h85 – 90
Amination Aq. Methylamine (Open Flask)2524 h< 40
Amination Liquid Methylamine (Sealed Tube)-40 to 256 h81 – 85
Rearrangement Conventional Heating (Decalin)1904 h60 – 75,
Rearrangement Microwave-Assisted Heating18015 min85 – 90
References
  • Moghimi, A., Rahmani, S., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Synthetic Communications, 44(14), 2021-2028. URL: [Link]

  • Stevens, C. L., Thuillier, A., Taylor, K. G., Daniher, F. A., Dickerson, J. P., Hanson, H. T., Nielsen, N. A., Tikotkar, N. A., & Weier, R. M. (1966). Amino ketone rearrangements. VII. Synthesis of 2-methylamino-2-substituted phenylcyclohexanones. Journal of Organic Chemistry, 31(8), 2601-2607. URL: [Link]

  • Elhawi, H., Eini, H., Douvdevani, A., & Byk, G. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules, 17(6), 6937-6952. URL: [Link]

Optimization

Technical Support Center: Optimizing GC-MS Parameters for 2-(Methylamino)cyclohexanone Detection

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific physicochemical hurdles encountered when analyzing Cyclohexanone, 2-(methylamino)- (commonly referred to as 2-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific physicochemical hurdles encountered when analyzing Cyclohexanone, 2-(methylamino)- (commonly referred to as 2-(methylamino)cyclohexanone or MAC). Because this compound features both a sterically hindered secondary amine and a ketone group, it is highly susceptible to keto-enol tautomerization, thermal degradation, and irreversible adsorption in the gas chromatograph [1].

This guide synthesizes field-proven methodologies, causal troubleshooting logic, and validated parameters to ensure your analytical workflows are robust, reproducible, and self-validating.

Core Methodology: Standard Operating Protocol

To achieve reliable quantification and prevent analyte loss, the sample must be derivatized. The following self-validating protocol utilizes trimethylsilyl (TMS) derivatization to neutralize the active secondary amine proton, drastically improving volatility and peak shape [2].

Step 1: Anhydrous Sample Extraction
  • Causality Check: Water is the primary enemy of silylation reagents. The extraction must isolate the free-base amine while completely eliminating moisture.

  • Aliquot 1.0 mL of the sample matrix into a clean, silanized glass centrifuge tube.

  • Adjust the pH to 10.0 using 0.1 M NaOH to ensure the secondary amine is fully deprotonated (free-base form).

  • Extract with 2.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new vial and evaporate to absolute dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

Step 2: Trimethylsilyl (TMS) Derivatization
  • Causality Check: The methyl group on the amine creates steric hindrance. A catalyst is required to drive the reaction to completion.

  • Reconstitute the completely dried extract in 50 µL of anhydrous acetonitrile.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a critical catalyst for sterically hindered amines [2].

  • Cap the vial tightly with a PTFE-lined septum and incubate at 70°C for exactly 30 minutes.

  • Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial with a low-volume glass insert.

Step 3: GC-MS Acquisition

Inject 1 µL of the derivatized sample into the GC-MS system using the optimized parameters detailed in Section 2.

Data Presentation: Optimized Parameters & Fragmentation

Table 1: Validated GC-MS Instrument Parameters
ParameterSetting / ValueCausality / Rationale
Analytical Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl-methylpolysiloxane provides optimal selectivity and inertness for derivatized amines [2].
Carrier Gas Helium, constant flow at 1.2 mL/minEnsures consistent retention times and maintains optimal MS vacuum pressure.
Injection Mode Pulsed Splitless, 250°CRapid pressure pulse minimizes the residence time of the aminoketone in the hot liner, preventing thermal breakdown.
Oven Program 80°C (1 min) ➔ 20°C/min to 280°C (5 min)A fast ramp sharpens the chromatographic peak and reduces longitudinal diffusion in the column.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the mass spectrometer.
Ion Source Temp 230°CBalances electron ionization efficiency with source cleanliness.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy required to match reproducible fragmentation libraries [3].
Detection Mode SIM / SCAN (m/z 40–400)Full scan for structural identification; SIM for low-level trace quantification.
Table 2: Expected MS Fragmentation (EI, 70 eV)
Fragment (m/z)Relative AbundanceStructural Assignment
199 LowMolecular Ion [M]+ of the mono-TMS derivatized MAC.
184 Medium[M - CH3]+ (Loss of a methyl group from the TMS moiety).
156 HighLoss of the acetyl/ketone fragment from the ring.
84 Base Peak (100%)Cleavage of the cyclohexanone ring leaving the stable iminium ion[CH3-NH=CH-CH2]+.

Analytical Workflows & Logical Relationships

GCMS_Workflow Start Sample Preparation (Anhydrous Extraction) Deriv TMS Derivatization (BSTFA + 1% TMCS, 70°C, 30min) Start->Deriv Inject GC Injection (250°C, Pulsed Splitless) Deriv->Inject Separation Capillary GC Separation (HP-5MS, Ramp 20°C/min) Inject->Separation Ionization EI Ionization (70 eV) Source: 230°C Separation->Ionization Detection MS Detection (SIM/SCAN Mode) Ionization->Detection

Caption: GC-MS analytical workflow for 2-(methylamino)cyclohexanone detection.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing or complete loss of the 2-(methylamino)cyclohexanone peak? A: This is the most common issue when analyzing secondary amines.

  • Causality: The highly polar secondary amine (-NHCH3) and the carbonyl oxygen form strong hydrogen bonds with active silanol (-SiOH) groups in the GC inlet liner or at the head of the analytical column.

  • Solution: First, ensure your derivatization step went to completion. If you are forced to analyze underivatized MAC, you must use a heavily base-deactivated column (e.g., Rtx-Volatile Amine) and a base-deactivated inlet liner. If tailing persists with the TMS derivative, perform immediate inlet maintenance: replace the glass liner, replace the gold seal, and trim 10-20 cm from the front of the GC column to remove non-volatile matrix build-up that exposes active sites.

Q2: My derivatization yield with BSTFA is inconsistent. How can I improve reproducibility? A: Inconsistent silylation usually stems from moisture contamination or steric hindrance.

  • Causality: BSTFA is highly sensitive to water. Even trace moisture in the sample extract or the ambient environment will preferentially hydrolyze the BSTFA, leaving the analyte underivatized. Furthermore, the methyl group on the amine creates steric hindrance, slowing the reaction kinetics.

  • Solution: Implement a strict anhydrous protocol. Dry the sample completely under nitrogen. Use a catalyst—ensure your BSTFA contains 1% TMCS, which generates a more reactive silylating intermediate [2]. Seal vials with PTFE-lined septa immediately, and do not exceed the 30-minute incubation at 70°C, as prolonged heating can cause derivative degradation.

Q3: I am detecting multiple peaks for the derivatized standard. Is the compound degrading? A: You are likely observing keto-enol tautomerization artifacts or thermal degradation.

  • Causality: 2-(Methylamino)cyclohexanone can exist in equilibrium with its enol form [1]. If the derivatization reagent reacts with the enol hydroxyl group as well as the amine, you will generate di-TMS derivatives alongside the expected mono-TMS derivative. Additionally, inlet temperatures >280°C can thermally cleave the molecule.

  • Solution: Lower the inlet temperature to 250°C. To force the formation of a single derivative, you can utilize a two-step derivatization: first, react the ketone with methoxyamine hydrochloride (to form an oxime), followed by BSTFA silylation of the amine. This locks the ketone and prevents enolization entirely.

Troubleshooting Issue Issue: Poor Peak Shape / Tailing Check1 Is sample derivatized? Issue->Check1 NoDeriv Perform BSTFA Derivatization Check1->NoDeriv No YesDeriv Check Inlet & Column Check1->YesDeriv Yes FixInlet Replace deactivated liner Trim column front YesDeriv->FixInlet Active sites present

Caption: Troubleshooting logic for poor peak shape in secondary amine GC-MS analysis.

Q4: What are the primary matrix interferences when extracting MAC from biological samples? A: Endogenous amines and lipids.

  • Causality: Biological matrices contain numerous primary and secondary amines (e.g., urea, amino acids) that will co-extract and consume the derivatization reagent, leading to poor analyte recovery and noisy baselines.

  • Solution: Use Solid-Phase Extraction (SPE) instead of simple Liquid-Liquid Extraction (LLE). A mixed-mode cation exchange (MCX) cartridge will selectively retain the basic methylamino group of MAC while allowing neutral lipids and acidic interferences to be washed away before elution with 5% ammonium hydroxide in methanol.

References

  • Ketamine | C13H16ClNO | CID 3821 (Mass Spectrometry & GC-MS Data). PubChem - National Institutes of Health (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: Advanced Purification of Crude 2-(Methylamino)cyclohexanone

Welcome to the Technical Support Center for the advanced purification of crude 2-(methylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the advanced purification of crude 2-(methylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during your purification experiments.

Introduction

2-(Methylamino)cyclohexanone is a key building block, often synthesized via the Mannich reaction.[1] While the synthesis is relatively straightforward, the purification of the crude product can present several challenges. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[2][3] This guide will equip you with the knowledge to effectively purify this compound using various advanced techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(methylamino)cyclohexanone synthesized via the Mannich reaction?

A1: The primary impurities often stem from the reactants and side reactions inherent to the Mannich condensation. These can include:

  • Unreacted Starting Materials: Cyclohexanone, methylamine, and formaldehyde (or its equivalent, paraformaldehyde).

  • Bis-Mannich Products: If the reaction is not carefully controlled, a second aminomethyl group can be added to the cyclohexanone ring.[2]

  • Aldol Condensation Products: Self-condensation of cyclohexanone can occur, leading to higher molecular weight impurities.[2]

  • Retro-Mannich Reaction Products: The Mannich base can revert to its starting materials, especially under harsh workup conditions (e.g., high heat or extreme pH).[4]

Q2: My 2-(methylamino)cyclohexanone appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: 2-(Methylamino)cyclohexanone, like many α-amino ketones, can be sensitive to heat and extreme pH.[4] Degradation can manifest as discoloration (yellowing or darkening) or the appearance of new spots on a TLC plate. To minimize degradation:

  • Avoid High Temperatures: When performing distillations, use a vacuum to lower the boiling point. For solvent removal, use a rotary evaporator at a moderate temperature.

  • Maintain Neutral or Slightly Basic pH: During aqueous workups, avoid strongly acidic or basic conditions, which can catalyze the retro-Mannich reaction.[4] A mild bicarbonate wash is often sufficient to neutralize any acid catalyst.

  • Work Efficiently: Prolonged exposure to purification conditions can lead to degradation. Aim to complete the purification in a timely manner.

Q3: Why is my amine compound streaking on my silica gel column?

A3: Streaking, or tailing, of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[5] This leads to poor separation and broad peaks.

Q4: Can I purify the free base of 2-(methylamino)cyclohexanone, or should I work with the hydrochloride salt?

A4: Both the free base and the hydrochloride salt can be purified, but the methods differ. The hydrochloride salt is a crystalline solid and is often purified by recrystallization.[1] The free base is typically an oil at room temperature and is more amenable to purification by vacuum distillation or column chromatography. The choice depends on the desired final form and the nature of the impurities.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques for crude 2-(methylamino)cyclohexanone.

Vacuum Distillation

Vacuum distillation is an effective method for purifying the free base of 2-(methylamino)cyclohexanone, especially for removing non-volatile impurities.

Experimental Protocol: Vacuum Distillation

  • Preparation: Ensure your distillation apparatus is clean, dry, and free of any cracks or scratches to prevent implosion under vacuum.[6]

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Add the crude 2-(methylamino)cyclohexanone oil to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. Monitor the pressure with a manometer.

  • Heating: Once the desired vacuum is reached, begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the distilled 2-(methylamino)cyclohexanone in a pre-weighed receiving flask. Monitor the temperature of the vapor and the appearance of the distillate. Collect the main fraction over a narrow boiling point range.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Guide: Vacuum Distillation

Issue Possible Cause(s) Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Insufficient stirring.- Vacuum applied too quickly.- Ensure uniform heating with a heating mantle and proper insulation.- Use a magnetic stir bar and ensure vigorous stirring.- Apply vacuum gradually.
Product Darkens During Distillation - Overheating.- Presence of oxygen.- Reduce the heating mantle temperature.- Ensure all joints are well-sealed to prevent air leaks.
Poor Separation - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux) for better separation.- Reduce the heating rate to slow down the distillation.
No Product Distilling - Vacuum is not low enough.- Temperature is too low.- Check for leaks in the system and ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.

Diagram: Vacuum Distillation Workflow

G start Start: Crude 2-(methylamino)cyclohexanone setup Assemble and leak-check vacuum distillation apparatus start->setup charge Charge distillation flask with crude product and stir bar setup->charge evacuate Evacuate the system to the target pressure charge->evacuate heat Gently heat the flask with stirring evacuate->heat collect Collect fractions based on boiling point and appearance heat->collect cool Cool the apparatus to room temperature collect->cool release Slowly release the vacuum cool->release end_node End: Purified 2-(methylamino)cyclohexanone release->end_node G start Start: Amine streaking on silica gel column check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes add_modifier Add basic modifier to eluent (e.g., 0.5-2% TEA or NH3/MeOH) check_overload->add_modifier No reduce_load->add_modifier check_separation Is separation now adequate? add_modifier->check_separation use_amine_silica Consider using amine-functionalized silica check_separation->use_amine_silica No end_node End: Successful purification check_separation->end_node Yes use_amine_silica->end_node

Sources

Reference Data & Comparative Studies

Validation

2-(Methylamino)cyclohexanone vs. 2-Aminocyclohexanone in Advanced Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently consult on the design of synthetic routes involving α -aminoketones. A recurring point of failure in many drug development pipelines is the mismanagement of these bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the design of synthetic routes involving α -aminoketones. A recurring point of failure in many drug development pipelines is the mismanagement of these bifunctional intermediates. Specifically, the choice between using a secondary amine derivative, 2-(methylamino)cyclohexanone (2-MAC) , and a primary amine derivative, 2-aminocyclohexanone (2-AC) , fundamentally alters the thermodynamic stability, nucleophilic profile, and handling requirements of the synthesis.

This guide objectively compares these two critical synthons, exploring the causality behind their divergent reactivity and providing field-proven, self-validating protocols for their application.

Structural & Mechanistic Divergence

The addition of a single methyl group to the amine moiety dictates the entire synthetic utility of the molecule:

  • 2-Aminocyclohexanone (2-AC): The primary amine is highly nucleophilic and sterically unhindered. Because the molecule also possesses an electrophilic carbonyl group, the free base is thermodynamically unstable. It rapidly undergoes spontaneous intermolecular condensation (bimolecular nucleophilic attack) in air, forming dihydropyrazines that subsequently oxidize to tetrasubstituted pyrazines[1]. Consequently, 2-AC must be strictly stored as a hydrochloride or hydrobromide salt and generated in situ during reactions[2].

  • 2-(Methylamino)cyclohexanone (2-MAC): The N-methyl group provides critical steric shielding and alters the electronic profile of the nitrogen lone pair. This steric bulk effectively suppresses spontaneous dimerization. While still typically stored as a hydrochloride salt for long-term shelf life, the monomeric free base is stable enough to undergo controlled, targeted nucleophilic additions—such as Grignard reactions—without catastrophic self-polymerization[3].

Pathway Visualization

G CHX Cyclohexanone MAC 2-(Methylamino)cyclohexanone (2-MAC) CHX->MAC Mannich Reaction (CH3NH2, CH2O, HCl) AC 2-Aminocyclohexanone (2-AC) CHX->AC Neber Rearrangement (Oxime Tosylate) NMDA Arylcyclohexylamines (e.g., Ketamine Analogs) MAC->NMDA Grignard Addition & Thermal Rearrangement PYR Tetrahydropyrazines (Dimerization Byproduct) AC->PYR Spontaneous Condensation (Air/Base) CARB Tetrahydrocarbazoles (Fischer Indole Target) AC->CARB Phenylhydrazine (In situ generation)

Caption: Divergent synthetic pathways and reactivity profiles of 2-MAC and 2-AC.

Comparative Performance & Reactivity Data

To guide your route scouting, the following table summarizes the quantitative and qualitative performance metrics of both intermediates based on established literature.

Parameter2-(Methylamino)cyclohexanone (2-MAC)2-Aminocyclohexanone (2-AC)
Amine Substitution SecondaryPrimary
Free Base Stability Moderate (Stable for hours/days at 0°C)Extremely Low (Dimerizes spontaneously)[1]
Primary Degradation Pathway Slow oxidationRapid dimerization to pyrazines[1]
Preferred Storage Hydrochloride salt (Stable indefinitely)[4]Hydrochloride or Hydrobromide salt
Primary Synthetic Route Mannich Reaction (One-pot)[4]Neber Rearrangement or Azide Reduction[5]
Typical Route Yield 70–85%[4]50–65%[5]
Primary Medicinal Application Arylcyclohexylamines (NMDA antagonists)[6]Fused heterocycles (Indoles, Imidazoles)[2][7]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies emphasize the causality behind the operational steps, ensuring you can troubleshoot in real-time.

Protocol A: Synthesis of 2-MAC HCl via Acid-Catalyzed Mannich Reaction

Objective: Synthesize 2-MAC via a one-pot, three-component Mannich reaction. Causality Focus: The reaction relies on the in situ generation of an highly electrophilic iminium ion. Using methylamine hydrochloride and catalytic HCl ensures the iminium forms efficiently from paraformaldehyde while simultaneously promoting the enolization of cyclohexanone required for the nucleophilic attack[4].

  • Reagent Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (100 mmol), paraformaldehyde (120 mmol), and methylamine hydrochloride (100 mmol) in 40 mL of ethanol[4].

  • Catalysis: Add 0.4 mL of concentrated hydrochloric acid.

    • Validation Check: The mixture will initially be heterogeneous. The acid is crucial for depolymerizing the paraformaldehyde and initiating iminium formation.

  • Reflux: Heat the stirred mixture to reflux for 2 to 4 hours.

    • Validation Check: The solution must transition to a homogeneous state as the solid paraformaldehyde is consumed and the reaction progresses.

  • Isolation: Concentrate the mixture under reduced pressure. Wash the resulting crystals with a small volume of cold acetone to remove unreacted cyclohexanone, then dry in a desiccator over silica gel[4]. The hydrochloride salt form guarantees stability.

Protocol B: In Situ Generation of 2-AC for Fischer Indole Synthesis

Objective: Synthesize 1-oxo-1,2,3,4-tetrahydrocarbazole using 2-AC. Causality Focus: Because the 2-AC free base is highly unstable in air and prone to dimerization[2], it cannot be isolated prior to cyclization. It must be generated in situ from its hydrochloride salt in the exact presence of the coupling partner (phenylhydrazine) to kinetically favor Schiff base formation over bimolecular self-condensation.

  • Pre-Mixing: Combine equimolar amounts of 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride in the reaction vessel[2].

  • In Situ Neutralization: Add an equimolar amount of 2 N NaOH solution dropwise.

    • Validation Check: This step instantly liberates the free bases of both reagents in close proximity. The immediate color change indicates the rapid formation of the phenylhydrazone intermediate before 2-AC can dimerize[2].

  • Cyclization: Add glacial acetic acid and heat to reflux for 5 hours. The acidic environment drives the [3,3]-sigmatropic rearrangement characteristic of the Fischer Indole mechanism[2].

  • Purification: Cool the reaction, neutralize, and extract the target tetrahydrocarbazole.

Applications in Drug Development

Understanding the distinct reactivity of these two compounds dictates their role in medicinal chemistry:

  • 2-(Methylamino)cyclohexanone (2-MAC): This compound is the foundational building block for dissociative anesthetics and rapid-acting antidepressants. The stability of the secondary amine allows it to undergo complex multi-step transformations, such as Grignard additions followed by thermal ring-expansion rearrangements, which are strictly required to synthesize fluorinated ketamine derivatives (e.g., 2-fluorodeschloroketamine)[3][6].

  • 2-Aminocyclohexanone (2-AC): While harder to handle, 2-AC is an exceptionally versatile bifunctional building block for heterocyclic chemistry. Beyond its use in Fischer Indole syntheses to create tetrahydrocarbazoles[2], it is heavily utilized in Marckwald reactions to construct tetrahydrobenzimidazoles. These fused imidazoles are currently being explored as novel scaffolds for targeting neuropsychiatric disorders[7].

References

  • The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide - Benchchem - 4

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis - 3

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative (Extended) - Taylor & Francis - 6

  • Comparative study of different synthetic routes to 2-aminocyclohexanones - Benchchem - 5

  • Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols (Marckwald Reaction Applications) - ResearchGate - 7

  • Phenazine-Based Oligomers as Redox-Responsive Molecular Actuators - ACS Publications - 1

  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis - Taylor & Francis - 2

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Comparative

Introduction: Deconstructing the Multifaceted Pharmacology of Dissociative Anesthetics

An In-Depth Comparative Analysis of Receptor Affinities: Ketamine, its Analogs, and Cyclohexanone Derivatives Ketamine, a derivative of cyclohexanone, has a rich and complex pharmacological history, evolving from a disso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Receptor Affinities: Ketamine, its Analogs, and Cyclohexanone Derivatives

Ketamine, a derivative of cyclohexanone, has a rich and complex pharmacological history, evolving from a dissociative anesthetic to a rapid-acting antidepressant and a tool for pain management.[1] Its clinical effects, along with those of its chemical relatives, are primarily attributed to non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor.[2] However, the broad spectrum of psychological and physiological responses elicited by these compounds cannot be explained by their interaction with a single receptor. A deeper investigation reveals a promiscuous binding profile, with significant affinities for opioid, dopamine, serotonin, and sigma receptors.[3][4][5]

This guide provides a comparative analysis of the receptor affinity profiles for ketamine, its key metabolites, and synthetic analogs like methoxetamine. By synthesizing experimental data from radioligand binding assays, we aim to elucidate the structure-activity relationships that govern their diverse pharmacological effects. Understanding this complex interplay is paramount for researchers and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles, separating desired clinical outcomes from adverse side effects.

Comparative Receptor Affinity Profiles

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes Kᵢ values for ketamine and its analogs across several key central nervous system receptors, as determined by in vitro radioligand binding assays.

Table 1: Comparative Receptor Binding Affinities (Kᵢ) of Ketamine and Analogs

CompoundNMDA Receptor (PCP Site)µ-Opioid Receptor (MOR)Dopamine D2 ReceptorSerotonin Transporter (SERT)Sigma-1 (σ₁) ReceptorSigma-2 (σ₂) Receptor
(S)-Ketamine ~300 - 800 nM[6]~7,000 - 28,000 nM[5][6]--131,000 nM[4]-
(R)-Ketamine ~1,700 - 5,000 nM[5]~19,000 nM[5]--27,000 nM[4]-
Racemic Ketamine ~500 - 3,100 nM[3][7][8]~11,000 - 42,100 nM[9]~500 - 5,500 nM[3][7]>10,000 nM[2]~3,200 nM[10]~2,200 nM[10]
Methoxetamine (MXE) ~259 - 337 nM[2][8]>10,000 nM[2]>10,000 nM[2]~481 nM[2][8]>10,000 nM[2]>10,000 nM[2]

Note: Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Analysis of Receptor Interactions
  • NMDA Receptor: The primary target for all listed compounds is the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[2] Antagonism at this site is believed to mediate the core dissociative and anesthetic properties of these drugs.[11][12] Notably, the analog methoxetamine (MXE) demonstrates a slightly higher affinity for the NMDA receptor than ketamine itself.[8] The (S)-enantiomer of ketamine binds with a significantly higher affinity than the (R)-enantiomer, correlating with its greater potency as an anesthetic.[5][6]

  • Opioid System Involvement: While their affinity is considerably lower than for the NMDA receptor, ketamine and its enantiomers do interact with the µ-opioid receptor (MOR). This interaction may contribute to the analgesic properties of ketamine, and some studies suggest the opioid system is necessary for its antidepressant effects.[13][14] This contrasts with methoxetamine, which shows negligible affinity for the MOR.[2]

  • Monoamine Systems: Ketamine exhibits a notable affinity for the dopamine D2 receptor, in some cases comparable to its affinity for the NMDA receptor.[3][15][16] This D2 receptor interaction is a plausible mechanism for some of the psychotomimetic (psychosis-mimicking) effects observed with ketamine use.[15] Furthermore, certain analogs like methoxetamine, but not ketamine, are potent inhibitors of the serotonin transporter (SERT), adding a monoamine reuptake inhibition component to their pharmacological profile, a feature common to many classical antidepressants.[2][17]

  • Sigma (σ) Receptors: Ketamine binds to both sigma-1 and sigma-2 receptors with micromolar affinity.[10] These enigmatic proteins are not classic receptors but rather intracellular chaperones that modulate a variety of signaling pathways. The interaction with sigma receptors, particularly the higher affinity of (R)-ketamine for the σ1 site, is an area of active research for its potential contribution to the antidepressant effects of these compounds.[4]

Experimental Workflow: Determining Receptor Affinity via Radioligand Binding Assay

The Kᵢ values presented are determined using a robust, self-validating technique known as a competitive radioligand binding assay. This method quantifies the ability of a test compound (unlabeled "cold" ligand) to displace a radioactively labeled ("hot") ligand of known high affinity and specificity from a receptor.

Causality and Rationale in Protocol Design

This protocol is designed to ensure precision and reproducibility. The use of a specific radioligand ensures we are interrogating the desired binding site. Performing the assay at various concentrations of the test compound allows for the generation of a dose-response curve, from which the IC₅₀ (the concentration that displaces 50% of the radioligand) is derived. The IC₅₀ is then mathematically converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

Step-by-Step Experimental Protocol
  • Membrane Preparation:

    • Objective: To isolate cell membranes containing the target receptor.

    • Procedure:

      • Harvest cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human NMDA receptor) or homogenize brain tissue from a model organism (e.g., rat cortex).[18]

      • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors to prevent protein degradation.

      • Centrifuge the homogenate at low speed to remove nuclei and large debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[18]

      • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

  • Competitive Binding Assay:

    • Objective: To measure the displacement of a radioligand by a test compound.

    • Procedure:

      • Set up a series of reactions in a 96-well plate. Each well will contain:

        • A fixed amount of membrane preparation (e.g., 10-50 µg protein).[18]

        • A fixed concentration of radioligand (e.g., [³H]MK-801 for the NMDA PCP site), typically at or near its Kₑ value.[19]

        • Assay buffer.

      • To separate sets of wells, add:

        • Total Binding: Buffer only.[20]

        • Non-Specific Binding (NSB): A high concentration of a known unlabeled ligand (e.g., 100 µM PCP) to saturate all specific binding sites.[7]

        • Test Compound: A range of increasing concentrations of the unlabeled test compound (e.g., ketamine analog).[21]

      • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Objective: To separate receptor-bound radioligand from unbound radioligand and measure the bound radioactivity.

    • Procedure:

      • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.[18]

      • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand. The cold temperature minimizes ligand dissociation during the wash steps.

      • Dry the filter mat.

      • Add scintillation cocktail to each well of the filter plate.

      • Measure the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).[18]

  • Data Analysis:

    • Objective: To calculate the IC₅₀ and Kᵢ values.

    • Procedure:

      • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams outline the experimental process and the primary signaling cascades of the NMDA and µ-opioid receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Assay Incubation cluster_sep Step 3: Separation & Quantification cluster_analysis Step 4: Data Analysis p1 Harvest Cells or Homogenize Tissue p2 Centrifugation to Isolate Membranes p1->p2 p3 Wash & Resuspend Membrane Pellet p2->p3 a1 Combine Membranes, Radioligand & Test Compound p3->a1 a2 Incubate to Reach Equilibrium a1->a2 s1 Rapid Vacuum Filtration a2->s1 s2 Wash with Ice-Cold Buffer s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Determine IC50 from Dose-Response Curve d1->d2 d3 Calculate Ki via Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens Glutamate Glutamate & Glycine (Co-agonist) Glutamate->NMDA_R Depolarization Membrane Depolarization (via AMPA Receptor) Mg_Block Mg²⁺ Block Removed Depolarization->Mg_Block CaMKII CaMKII Activation Ca_Influx->CaMKII Plasticity Synaptic Plasticity (LTP, Learning, Memory) CaMKII->Plasticity Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels Modulates Agonist Opioid Agonist (e.g., Endorphin) Agonist->MOR Binds cAMP ↓ cAMP AC->cAMP Analgesia Cellular Effects (e.g., Analgesia) cAMP->Analgesia Ion_Channels->Analgesia

Caption: µ-Opioid receptor G-protein signaling pathway.

Conclusion

The pharmacological actions of ketamine, its analogs, and related cyclohexanone derivatives are the result of a complex polypharmacology, not simply their well-established role as NMDA receptor antagonists. While NMDA receptor affinity is a core determinant of their dissociative and anesthetic properties, interactions with dopamine D2, µ-opioid, and sigma receptors, as well as monoamine transporters, are critical contributors to their full range of clinical and side effects, including analgesia, psychotomimetic symptoms, and antidepressant activity.

For researchers in drug development, this comparative guide underscores the necessity of comprehensive receptor screening. By understanding the nuanced structure-activity relationships and their downstream effects on multiple signaling pathways, it becomes possible to rationally design novel compounds. The ultimate goal is to develop next-generation therapeutics that selectively engage desired targets—for example, maximizing antidepressant efficacy while minimizing the potential for abuse and psychotomimetic side effects—thereby refining the therapeutic potential of this important chemical class.

References

  • Roth BL, Gibbons S, Arunotayanun W, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. 2013;8(3):e59334. [Link]

  • Semantic Scholar. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • Roth BL, Gibbons S, Arunotayanun W, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. 2013;8(3):e59334. [Link]

  • Kee, B. S., et al. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Molecular Neuroscience. 2024. [Link]

  • ResearchGate. Molecular Signalling Mechanisms at the µ-Opioid Receptor. [Link]

  • PNAS. Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. 2020. [Link]

  • Al-Hasani R, Bruchas MR. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology. 2011;115(6):1363-1381. [Link]

  • Paoletti P, Bellone C, Zhou Q. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nat Rev Neurosci. 2013;14(6):383-400. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]

  • News-Medical.Net. What are NMDA Receptors?. [Link]

  • Hess, et al. Ketamine Metabolite (2R,6R)-Hydroxynorketamine Interacts with μ and κ Opioid Receptors. ACS Chemical Neuroscience. 2021. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • Kapur S, Seeman P. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D2 and serotonin 5-HT2 receptors—implications for models of schizophrenia. Molecular Psychiatry. 2002;7(8):837-844. [Link]

  • He, Y., et al. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience. 2002. [Link]

  • Lee CH, et al. Mechanism of NMDA Receptor Inhibition and Activation. Biophysical Journal. 2014. [Link]

  • ResearchGate. Representative pKi values for ketamine, PCP and analogues. [Link]

  • Lisek, M., et al. Activation of σ1-Receptors by R-Ketamine May Enhance the Antidepressant Effect of S-Ketamine. International Journal of Molecular Sciences. 2023. [Link]

  • ResearchGate. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]

  • Kapur S, Seeman P. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia. Mol Psychiatry. 2002;7(8):837-44. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Sershen H, et al. Potentiation of μ-opioid receptor-mediated signaling by ketamine. J Neurosci Res. 2008;86(1):181-91. [Link]

  • Seeman P, et al. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry. 2005. [Link]

  • McCarroll, M., et al. Redefining Ketamine Pharmacology for Antidepressant Action: Synergistic NMDA and Opioid Receptor Interactions?. American Journal of Psychiatry. 2025. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Seeman P, Ko F, Tallerico T. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Mol Psychiatry. 2005;10(9):877-83. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • ResearchGate. Ketamine had similar affinity for the NMDA receptors... [Link]

  • Roth BL, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. 2013. [Link]

  • Klein, M. E., et al. Opioid system is necessary but not sufficient for antidepressive actions of ketamine in rodents. PNAS. 2020. [Link]

  • Meyer, J. H., et al. Evaluation of sigma (σ) receptors in the antidepressant-like effects of ketamine in vitro and in vivo. Neuropharmacology. 2012. [Link]

  • eScholarship. Ketamine-opioid receptor PAM. [Link]

  • BindingDB. BDBM50044140 2-(2-Chloro-phenyl)-2-methylamino-cyclohexanone. [Link]

  • Bonaventura, J., et al. Mu opioid receptor activation mediates (S)-ketamine reinforcement in rats: implications for abuse liability. Molecular Psychiatry. 2021. [Link]

  • Frontiers. Functional selectivity of EM-2 analogs at the mu-opioid receptor. 2023. [Link]

  • MDPI. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. 2023. [Link]

  • Wikipedia. Ketamine. [Link]

  • Parsons CG, et al. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. 1997;36(11-12):1611-26. [Link]

  • Kim, H. S., et al. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. 2017. [Link]

  • ResearchGate. Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. [Link]

  • Balboni, G., et al. Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. 2023. [Link]

  • Zanos P, Moaddel R, Morris PJ, et al. The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. Pharmacol Res. 2018;130:1-12. [Link]

  • Kapur S, Seeman P. Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. Biol Psychiatry. 2001;49(11):954-7. [Link]

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Validation

A Comparative Guide to the NMR Spectra of Cyclohexanone and 2-(Methylamino)cyclohexanone

This technical guide offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of cyclohexanone and its α-substituted isomer, 2-(methylamino)cyclohexanone. Designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of cyclohexanone and its α-substituted isomer, 2-(methylamino)cyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of ¹H and ¹³C NMR data, supported by experimental protocols and foundational principles of spectral interpretation. By understanding the key spectral differences, researchers can confidently elucidate the structures of these and similar molecules, a critical step in chemical synthesis and characterization.

Introduction: The Power of NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Its ability to probe the chemical environment of individual nuclei—primarily protons (¹H) and carbon-13 (¹³C)—provides a detailed molecular fingerprint. This is particularly valuable when differentiating between isomers, which have the same molecular formula but different arrangements of atoms. In this guide, we will explore how the introduction of a methylamino group to the cyclohexanone ring dramatically alters the NMR spectrum, providing clear, interpretable evidence of the substitution.

Molecular Structures and Their Influence on NMR Spectra

The substitution of a proton on the C2 carbon of cyclohexanone with a methylamino group introduces significant structural changes that are directly reflected in the NMR spectra.

Figure 1: Chemical structures of Cyclohexanone and 2-(Methylamino)cyclohexanone.

Key structural differences impacting the NMR spectra include:

  • Symmetry: Cyclohexanone possesses a C₂ plane of symmetry passing through the carbonyl group (C1) and the C4 carbon. This symmetry makes the protons and carbons on one side of the ring chemically equivalent to those on the other (e.g., C2 is equivalent to C6, C3 to C5). The introduction of the methylamino group at C2 breaks this symmetry, making all ring carbons and protons chemically distinct.

  • New Functional Groups: 2-(Methylamino)cyclohexanone introduces two new groups with NMR-active protons: the amine proton (N-H) and the methyl protons (N-CH₃).

  • Chirality: The C2 carbon in 2-(methylamino)cyclohexanone is a chiral center, which can lead to more complex spectra due to diastereotopicity of neighboring protons.

¹H NMR Spectral Analysis: A Tale of Two Rings

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting), and integration.

Cyclohexanone

Due to its symmetry, the ¹H NMR spectrum of cyclohexanone is relatively simple. The protons on C2/C6, C3/C5, and C4 are chemically equivalent, but protons on the same carbon (geminal protons) are not. Furthermore, the rapid chair-flipping at room temperature averages the axial and equatorial positions. This results in three main signals:

  • δ ~2.3 ppm (multiplet, 4H): These are the α-protons on C2 and C6. They are deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent carbonyl group.[2]

  • δ ~1.85 ppm (multiplet, 4H): Corresponds to the β-protons on C3 and C5.

  • δ ~1.71 ppm (multiplet, 2H): Represents the γ-protons on C4.

2-(Methylamino)cyclohexanone

The introduction of the methylamino group dramatically increases the complexity of the ¹H NMR spectrum.

  • Loss of Symmetry: All six ring protons (excluding the one on C2) become chemically non-equivalent, leading to a crowded aliphatic region with multiple overlapping multiplets, typically between δ 1.2 and 3.0 ppm.

  • α-Proton at C2 (δ ~3.0-3.5 ppm, multiplet, 1H): The proton on the carbon bearing the amino group is shifted significantly downfield due to the electronegativity of the nitrogen atom. Its multiplicity will depend on the coupling with the adjacent protons on C3.

  • N-Methyl Protons (N-CH₃, δ ~2.4 ppm, singlet, 3H): A characteristic singlet for the three equivalent protons on the methyl group. The chemical shift can be variable and may show coupling to the N-H proton in some conditions.

  • Amine Proton (N-H, variable shift, broad singlet, 1H): The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may not show obvious coupling. The proton is also exchangeable with deuterium from deuterated solvents like D₂O, which would cause the signal to disappear.[3]

¹³C NMR Spectral Analysis: Counting the Carbons

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.

Cyclohexanone

The symmetry of cyclohexanone results in only four distinct carbon signals in the ¹³C NMR spectrum:

  • δ ~211 ppm (C1): The characteristic signal for a ketone carbonyl carbon.

  • δ ~42 ppm (C2, C6): The α-carbons.

  • δ ~27 ppm (C3, C5): The β-carbons.

  • δ ~25 ppm (C4): The γ-carbon.

2-(Methylamino)cyclohexanone

The loss of symmetry means that all six ring carbons are now chemically unique, resulting in six distinct signals for the cyclohexane ring, plus an additional signal for the methyl carbon.

  • Carbonyl Carbon (C1, δ ~208-212 ppm): The chemical shift remains in the typical ketone range.

  • Substituted α-Carbon (C2, δ ~60-65 ppm): The carbon directly attached to the nitrogen atom is significantly shifted downfield.

  • Other α-Carbon (C6, δ ~40-45 ppm): This carbon is still alpha to the carbonyl but is no longer equivalent to C2.

  • Ring Carbons (C3, C4, C5, δ ~20-35 ppm): These carbons will appear as four separate signals in the aliphatic region.

  • N-Methyl Carbon (N-CH₃, δ ~30-35 ppm): The signal for the methyl group carbon.

Summary of Comparative NMR Data

Compound Feature ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm) Key Differentiators
Cyclohexanone α-Protons (C2, C6)~2.3 (4H, m)~42 (2C)3 proton signals, 4 carbon signals due to symmetry.
β-Protons (C3, C5)~1.85 (4H, m)~27 (2C)
γ-Protons (C4)~1.71 (2H, m)~25 (1C)
Carbonyl (C1)-~211 (1C)
2-(Methylamino)cyclohexanone C2-H~3.0-3.5 (1H, m)~60-65 (1C)Loss of symmetry: 8 unique carbon signals, multiple complex proton signals.
N-CH₃~2.4 (3H, s)~30-35 (1C)Presence of N-CH₃ and N-H signals.
N-HVariable (1H, br s)-Downfield shift of C2-H and C2 signals.
Ring Protons~1.2-3.0 (multiplets)~20-45 (5C)
Carbonyl (C1)-~208-212 (1C)

Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and NMR instrument frequency. Data is compiled from typical values found in spectral databases and literature.[4][5][6]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized, self-validating protocol for preparing and running samples of small molecules like cyclohexanone derivatives.[7][8]

I. Sample Preparation
  • Weigh the Sample: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6][7]

  • Choose the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Ensure the solvent's residual peak does not overlap with signals of interest.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[9] Avoid any solid particles, as they will degrade the spectral resolution. Filtering the solution through a small cotton or glass wool plug in the pipette is good practice.[9]

  • Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • Capping and Cleaning: Cap the NMR tube securely. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.

II. NMR Spectrometer Setup and Data Acquisition

G A Sample Preparation (Dissolve ~10mg in 0.6mL CDCl₃) B Insert Tube into Spinner & Set Depth with Gauge A->B C Place Sample in Spectrometer B->C D Lock on Deuterium Signal C->D E Shim Magnetic Field (Maximize Homogeneity) D->E F Tune and Match Probe E->F G Set Acquisition Parameters (Pulse sequence, scans, etc.) F->G H Acquire Spectrum G->H I Process Data (Fourier Transform, Phasing, Baseline Correction) H->I J Analyze Spectrum I->J

Sources

Comparative

In-Depth Technical Guide: Validation Protocols for 2-(Methylamino)cyclohexanone Reference Standards

Executive Summary & Chemical Context 2-(Methylamino)cyclohexanone (CAS 53121-35-0), frequently utilized and analyzed as its hydrochloride salt (CAS 4631-27-0), is a critical intermediate and highly monitored process-rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(Methylamino)cyclohexanone (CAS 53121-35-0), frequently utilized and analyzed as its hydrochloride salt (CAS 4631-27-0), is a critical intermediate and highly monitored process-related impurity in the synthesis of arylcyclohexylamine anesthetics, including racemic ketamine and esketamine[1],[2]. As global regulatory bodies (FDA, EMA, ICH) enforce stricter thresholds for API (Active Pharmaceutical Ingredient) purity, establishing a highly pure, rigorously validated reference standard for this aminoketone is non-negotiable.

This guide objectively compares the two gold-standard analytical frameworks—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating 2-(methylamino)cyclohexanone reference standards[3]. By detailing the causality behind each experimental parameter, this document serves as a self-validating system for analytical scientists and drug development professionals.

Mechanistic Challenges in Analytical Design

Validating a reference standard for 2-(methylamino)cyclohexanone presents distinct physicochemical hurdles:

  • Ionization & Peak Tailing: The molecule features a secondary amine (pKa ~9.5). In reversed-phase liquid chromatography, analyzing this compound in an unbuffered or neutral mobile phase results in partial ionization, leading to severe peak tailing and unpredictable retention times.

  • Thermal Lability & Tautomerization: The proximity of the secondary amine to the ketone carbonyl allows for potential keto-enol tautomerization and thermal degradation. When subjected to high-temperature gas chromatography without proper precautions, the standard can degrade in the inlet, artificially lowering the calculated purity.

Comparative Performance Analysis

Selecting the correct validation protocol depends on the specific phase of drug development. Below is a quantitative and qualitative comparison of HPLC-UV and GC-MS methodologies for this specific reference standard.

ParameterProtocol 1: HPLC-UVProtocol 2: GC-MS
Primary Application Bulk purity assay, routine Quality Control (QC)Trace impurity profiling, structural confirmation
Sensitivity (LOD/LOQ) Moderate (LOQ ~0.1 - 0.5 µg/mL)High (LOQ ~10 - 50 ng/mL in SIM mode)
Specificity Low-Moderate (relies on retention time & UV spectrum)Extremely High (mass-to-charge ratio fragmentation)
Sample Preparation Simple (Direct dissolution in mobile phase)Complex (Requires organic extraction/free-basing)
Throughput High (10-15 minute run times)Moderate (20-30 minute run times)
Cost per Analysis LowHigh
Step-by-Step Experimental Methodologies

Causality Focus: The use of a pH 3.0 phosphate buffer is not arbitrary; it intentionally forces the secondary amine into a fully protonated state, neutralizing silanol interactions on the C18 stationary phase and ensuring a sharp, symmetrical peak.

Instrumentation & Conditions:

  • System: Standard HPLC equipped with a quaternary pump and UV-Vis/PDA detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 30:70 (v/v) ratio[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimal for the carbonyl chromophore).

  • Column Temperature: 30°C.

Execution Steps:

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-(methylamino)cyclohexanone hydrochloride reference standard. Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Serial Dilution: Prepare working standards ranging from 10 µg/mL to 100 µg/mL to establish linearity (R² ≥ 0.999).

  • System Suitability: Inject the standard six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Analysis: Inject 10 µL of the sample. Quantify purity by comparing the peak area against the calibration curve.

Causality Focus: To prevent thermal degradation of the aminoketone in the GC inlet, the injector temperature is strictly capped at 250°C, and a rapid temperature ramp is employed to minimize residence time in the column.

Instrumentation & Conditions:

  • System: GC coupled with an Electron Ionization (EI) Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film)[3].

  • Carrier Gas: Helium (constant flow at 1.2 mL/min).

  • Temperatures: Injector at 250°C; MS Transfer Line at 280°C; Ion Source at 230°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • MS Mode: EI at 70 eV. Scan m/z 40-400 for full profile; use Selected Ion Monitoring (SIM) for trace quantification.

Execution Steps:

  • Sample Preparation (Free-Basing): Because the hydrochloride salt is non-volatile, it must be converted to the free base. Dissolve the standard in water, adjust pH to ~10 with dilute NaOH, and extract into a suitable organic solvent (e.g., dichloromethane).

  • Optional Derivatization: If peak shape remains poor due to the secondary amine, derivatize using a silylating agent (e.g., BSTFA) prior to injection.

  • Injection: Inject 1 µL of the organic layer in splitless mode.

  • Data Analysis: Confirm identity via the molecular ion peak and characteristic fragmentation pattern. Quantify trace impurities by integrating secondary peaks in the total ion chromatogram (TIC).

Cross-Validation Workflow

To achieve Certified Reference Material (CRM) status, both methods must be executed in tandem to ensure orthogonal validation. The logic flow for this cross-validation is visualized below.

ValidationWorkflow Start 2-(Methylamino)cyclohexanone Reference Standard Split Orthogonal Method Selection Start->Split HPLC Protocol 1: HPLC-UV (Routine QC & Bulk Purity) Split->HPLC GCMS Protocol 2: GC-MS (Trace Impurity & Specificity) Split->GCMS Prep1 Sample Prep: Mobile Phase Dissolution (pH 3.0 Buffer) HPLC->Prep1 Prep2 Sample Prep: Free-Base Extraction & Optional Derivatization GCMS->Prep2 Val1 Validation Criteria: Linearity, Precision, Accuracy Prep1->Val1 Val2 Validation Criteria: LOD/LOQ, Specificity, Ion Ratio Prep2->Val2 CrossCheck Cross-Validation & Statistical Equivalence Val1->CrossCheck Val2->CrossCheck Report Certified Reference Material (CRM) Release CrossCheck->Report

Caption: Orthogonal cross-validation workflow for 2-(methylamino)cyclohexanone reference standards.

References

  • National Center for Biotechnology Information (NIH). "Cyclohexanone, 2-(methylamino)- | C7H13NO | CID 4041003 - PubChem." PubChem, [Link]

  • Wang, Y., et al. "Process Research and Impurity Control Strategy of Esketamine." Organic Process Research & Development, ACS Publications, 18 Mar. 2020, [Link]

Sources

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)-cyclohexanone

For Immediate Release A Deep Dive into the Electron Ionization-Induced Fragmentation of a Key Cyclohexanone Derivative, Offering Researchers a Foundational Guide for Identification and Structural Elucidation. In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Electron Ionization-Induced Fragmentation of a Key Cyclohexanone Derivative, Offering Researchers a Foundational Guide for Identification and Structural Elucidation.

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing rich information on the mass-to-charge ratio of a molecule and its fragments. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(methylamino)-cyclohexanone. By comparing its fragmentation behavior to that of cyclohexanone, this document provides a comprehensive framework for understanding the influence of the methylamino substituent on the fragmentation pathways of the cyclohexanone ring.

Foundational Principles: Fragmentation in Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] This high-energy molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[3] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing crucial clues to the original structure.[3]

Two primary fragmentation mechanisms dominate in EI-MS: alpha-cleavage and rearrangement reactions.

  • Alpha-Cleavage (α-Cleavage): This is a homolytic cleavage of a bond adjacent to a heteroatom (like oxygen or nitrogen) or a functional group.[3] The driving force is the ability of the heteroatom's lone pair of electrons to stabilize the resulting positive charge.[4]

  • Rearrangement Reactions: These involve the intramolecular transfer of an atom (often hydrogen) to a radical or charged site, followed by fragmentation. The McLafferty rearrangement is a well-known example, though less common for cyclic ketones.[5]

The Fragmentation Landscape: 2-(Methylamino)-cyclohexanone vs. Cyclohexanone

The introduction of a methylamino group at the C-2 position of the cyclohexanone ring profoundly influences its fragmentation pattern. To appreciate this, we must first understand the fragmentation of the parent molecule, cyclohexanone.

The Archetype: Fragmentation of Cyclohexanone

The mass spectrum of cyclohexanone (C₆H₁₀O, Molar Mass: 98.14 g/mol ) is well-characterized.[6][7][8] The molecular ion peak at m/z 98 is typically observed.[7][8] The primary fragmentation of cyclic ketones involves α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][9] In cyclohexanone, this initial ring-opening is followed by a series of rearrangements and further cleavages, leading to a characteristic base peak at m/z 55 .[4][9][10] Other significant fragments are observed at m/z 42 and m/z 70.

The Derivative: Predicted Fragmentation of 2-(Methylamino)-cyclohexanone

For 2-(methylamino)-cyclohexanone (C₇H₁₃NO, Molar Mass: 127.19 g/mol ), the presence of the nitrogen atom introduces new, highly favored fragmentation pathways. Following the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for this compound.[11]

The fragmentation of 2-(methylamino)-cyclohexanone is expected to be dominated by cleavages initiated by both the carbonyl and the amino groups. The primary fragmentation processes for aliphatic and cyclic amines involve α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.[5][11][12] This leads to the formation of a stable iminium ion.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at the Amino Group: The most favorable fragmentation is predicted to be the cleavage of the C-C bond within the ring, adjacent to the carbon bearing the methylamino group. This results in the formation of a resonance-stabilized iminium ion. The loss of the largest alkyl radical is preferred.[12] This pathway is expected to produce a prominent fragment ion.

  • Alpha-Cleavage at the Carbonyl Group: Similar to cyclohexanone, α-cleavage adjacent to the carbonyl group will occur. However, the subsequent fragmentation will be influenced by the presence of the methylamino substituent. This can lead to complex rearrangements.

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as CO, C₂H₄ (ethylene), and CH₃N=CH₂ is also possible through various rearrangement processes.

Comparative Data Summary

The following table summarizes the key predicted mass-to-charge ratios (m/z) and their proposed fragment structures for 2-(methylamino)-cyclohexanone, in comparison to the known fragments of cyclohexanone.

m/zProposed Fragment Ion for 2-(Methylamino)-cyclohexanoneProposed Fragment StructureRelative Abundance (Predicted)Corresponding Cyclohexanone Fragment (m/z)
127[M]•+ (Molecular Ion)[C₇H₁₃NO]•+Moderate98
98[M - CH₃NH]•+ or [M - C₂H₅]•+Ring fragmentation productModerate70
84[M - C₃H₇]•+ or Iminium Ion[C₅H₁₀N]+High (Potential Base Peak)N/A
70Ring Fragmentation[C₄H₆O]•+ or [C₄H₈N]+Moderate55 (Base Peak)
58Iminium Ion Fragment[CH₃NH=CH₂]+HighN/A
55Cyclohexanone-like fragment[C₃H₃O]+Low to Moderate55 (Base Peak)

Visualizing the Fragmentation Pathway

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.

Fragmentation of Cyclohexanone

G M Cyclohexanone [M]•+ m/z = 98 F55 [C₃H₃O]+ m/z = 55 (Base Peak) M->F55 Ring Cleavage & Rearrangement F70 [M - C₂H₄]•+ m/z = 70 M->F70 - C₂H₄ F42 [C₃H₆]•+ m/z = 42 F70->F42 - CO

Caption: Proposed fragmentation pathway of Cyclohexanone.

Predicted Fragmentation of 2-(Methylamino)-cyclohexanone

G M 2-(Methylamino)-cyclohexanone [M]•+ m/z = 127 F84 Iminium Ion [C₅H₁₀N]+ m/z = 84 M->F84 α-Cleavage (Ring Opening) F58 [CH₃NH=CH₂]+ m/z = 58 M->F58 α-Cleavage (Side Chain) F98 [M - C₂H₅]•+ m/z = 98 M->F98 Ring Fragmentation

Caption: Predicted major fragmentation pathways for 2-(Methylamino)-cyclohexanone.

Experimental Protocol: Acquiring the Mass Spectrum

A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectra. The following provides a detailed methodology for the analysis of 2-(methylamino)-cyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 2-(methylamino)-cyclohexanone standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent. This concentration range is typically suitable for most modern GC-MS instruments.[13]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and column used.[13]

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral quality.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust column suitable for a wide range of semi-volatile compounds.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation from any impurities.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Energy 70 eVThe standard energy for EI to generate reproducible library-searchable spectra.
Mass Range m/z 40-400A suitable range to capture the molecular ion and key fragments.
Data Analysis
  • Total Ion Chromatogram (TIC) Review: Examine the TIC to identify the peak corresponding to 2-(methylamino)-cyclohexanone.

  • Background Subtraction: Perform background subtraction on the mass spectrum of the analyte peak to remove contributions from column bleed and background noise.

  • Spectral Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

  • Library Searching (Optional): If available, search the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to confirm the identification.

Conclusion

The mass spectrometry fragmentation of 2-(methylamino)-cyclohexanone is a predictable process governed by the fundamental principles of electron ionization. The presence of the methylamino group introduces highly favored α-cleavage pathways, leading to the formation of characteristic iminium ions that are expected to dominate the mass spectrum. This contrasts with the fragmentation of unsubstituted cyclohexanone, which is characterized by ring cleavage and rearrangement to produce a base peak at m/z 55. By understanding these distinct fragmentation patterns, researchers can confidently identify 2-(methylamino)-cyclohexanone and related structures in complex mixtures, a critical capability in the fields of drug discovery, metabolomics, and forensic analysis. This guide provides a solid foundation for interpreting the mass spectra of this important class of compounds and serves as a valuable resource for method development and structural elucidation.

References

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • NIST. Cyclohexanone, 2-[(dimethylamino)methyl]-. [Link]

  • ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

  • NIST. Cyclohexanone. [Link]

  • SpectraBase. Cyclohexanone-2,2,6,6-d4 - Optional[MS (GC)] - Spectrum. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • ResearchGate. GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ACS Publications. Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. [Link]

  • PubMed. Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Global Journals. Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PMC. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. [Link]

  • PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Dalton Transactions. Inert-atmosphere electron ionization mass spectrometry of air- and moisture-sensitive organometallic compounds. [Link]

Sources

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